molecular formula C8H14N2S B13876417 N-tert-butyl-4-methyl-1,3-thiazol-2-amine

N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Cat. No.: B13876417
M. Wt: 170.28 g/mol
InChI Key: ZWVLCXFVTCDGBE-UHFFFAOYSA-N
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Description

N-tert-butyl-4-methyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C8H14N2S and its molecular weight is 170.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-tert-butyl-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H14N2S/c1-6-5-11-7(9-6)10-8(2,3)4/h5H,1-4H3,(H,9,10)

InChI Key

ZWVLCXFVTCDGBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-tert-butyl-4-methyl-1,3-thiazol-2-amine (CAS 82721-91-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyl-4-methyl-1,3-thiazol-2-amine is a substituted aminothiazole derivative with potential applications in medicinal chemistry and drug discovery. The thiazole scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a proposed synthesis pathway, detailed characterization methodologies, and an exploration of its potential pharmacological relevance based on the activities of structurally related compounds. Due to the limited availability of published data specific to this compound, this guide leverages established principles of thiazole chemistry and extrapolates from closely related analogues to provide a foundational understanding for researchers.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile biological activity stems from its ability to engage in various non-covalent interactions with biological targets. The substitution pattern on the thiazole ring and the exocyclic amine significantly influences the pharmacological profile of these derivatives. The title compound, this compound, features a tert-butyl group at the 2-amino position and a methyl group at the 4-position of the thiazole ring. These substitutions are expected to modulate its lipophilicity, steric profile, and metabolic stability, thereby influencing its biological activity.

Physicochemical Properties

A comprehensive table of the predicted and known physicochemical properties of this compound and a closely related analog, 4-tert-butyl-1,3-thiazol-2-amine, is presented below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

PropertyValue (this compound)Value (4-tert-butyl-1,3-thiazol-2-amine)Reference
CAS Number 82721-91-374370-93-7N/A
Molecular Formula C₈H₁₄N₂SC₇H₁₂N₂S[3]
Molecular Weight 170.27 g/mol 156.25 g/mol [3]
IUPAC Name This compound4-tert-butyl-1,3-thiazol-2-amineN/A
Appearance Predicted: SolidSolid[4]
Melting Point Not available98-99 °CN/A
Boiling Point Not availableNot availableN/A
Solubility Predicted: Soluble in organic solventsNot available[5]
pKa Not availableNot availableN/A

Synthesis and Characterization

Proposed Synthesis Workflow

The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative. In this case, 1-chloropropan-2-one would serve as the α-haloketone and N-tert-butylthiourea as the thiourea component.

Synthesis_Workflow reagent1 1-Chloropropan-2-one reaction Hantzsch Thiazole Synthesis reagent1->reaction reagent2 N-tert-butylthiourea reagent2->reaction product N-tert-butyl-4-methyl- 1,3-thiazol-2-amine reaction->product caption Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of N-tert-butylthiourea (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 1-chloropropan-2-one (1.05 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features based on the analysis of similar structures.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group on the thiazole ring (around 2.2-2.4 ppm), a singlet for the tert-butyl protons (around 1.4-1.6 ppm), a singlet for the proton at the 5-position of the thiazole ring (around 6.5-6.7 ppm), and a broad singlet for the N-H proton (variable, depending on solvent and concentration).[7]

  • ¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the thiazole ring. The C2 carbon of the thiazole ring, attached to the nitrogen atoms, is expected to appear significantly downfield (around 160-170 ppm).[8][9]

3.3.2. Mass Spectrometry (MS)

The mass spectrum, likely obtained using a soft ionization technique like Electrospray Ionization (ESI), would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 171.09. Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the thiazole ring.[3][10]

3.3.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations in the range of 3200-3400 cm⁻¹, C-H stretching of the methyl and tert-butyl groups around 2850-3000 cm⁻¹, and C=N and C=C stretching vibrations of the thiazole ring in the 1500-1650 cm⁻¹ region. A C-N stretching band would also be expected around 1200-1300 cm⁻¹.[11][12][13]

Potential Pharmacological Applications and Mechanism of Action

While no specific biological activity has been reported for this compound, the broader class of substituted 2-aminothiazoles has been extensively investigated for various therapeutic applications.

Inferred Biological Activities
  • Antimicrobial Activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[14][15] The presence of the lipophilic tert-butyl group in the target molecule may enhance its ability to penetrate microbial cell membranes.

  • Anticancer Activity: Several N,4-disubstituted-1,3-thiazol-2-amines have been reported as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[1]

  • Ion Channel Modulation: A structurally related compound, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, has been identified as a selective antagonist of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[16] This suggests that this compound could also interact with ion channels.

Postulated Mechanism of Action

The mechanism of action would depend on the specific biological target. If acting as an antimicrobial agent, it could involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. As an anticancer agent, it might inhibit key signaling pathways or, as seen with similar compounds, interfere with microtubule dynamics. If it modulates ion channels, it would likely bind to a specific site on the channel protein, either blocking the channel pore or allosterically modifying its function.

Mechanism_of_Action compound N-tert-butyl-4-methyl- 1,3-thiazol-2-amine target1 Microbial Enzymes/ Cell Wall compound->target1 Inhibition target2 Tubulin/Microtubules compound->target2 Disruption target3 Ion Channels (e.g., ZAC) compound->target3 Modulation effect1 Antimicrobial Activity target1->effect1 effect2 Anticancer Activity target2->effect2 effect3 Neuromodulation/ Other Physiological Effects target3->effect3 caption Postulated Biological Targets and Effects

Caption: Postulated Biological Targets and Effects.

Safety and Handling

Based on the safety data for structurally similar compounds like tert-butylamine and other aminothiazole derivatives, this compound should be handled with care in a laboratory setting.[17][18][19][20]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air. If swallowed, seek medical attention.

Conclusion

This compound represents an interesting, yet understudied, member of the pharmacologically significant 2-aminothiazole family. While specific experimental data for this compound is scarce, this guide provides a solid foundation for researchers by outlining its physicochemical properties, a plausible synthetic route, and predicted characterization data. The exploration of its potential biological activities, based on the established pharmacology of related compounds, suggests that it may hold promise as a lead compound for the development of new therapeutic agents. Further experimental investigation is warranted to fully elucidate the synthesis, characterization, and biological profile of this molecule.

References

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  • ChemicalBook. (n.d.). N-TERT-BUTYLETHYLAMINE(4432-77-3) 1H NMR spectrum.
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  • CymitQuimica. (n.d.). CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine.
  • ResearchGate. (n.d.).
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  • RSC Publishing. (2025, July 28).
  • Thermo Scientific. (n.d.). 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%.
  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas....
  • MDPI. (2022, June 17).
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  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl).
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The N-Alkyl-2-Aminothiazole Scaffold: A Technical Guide to Synthesis, Biological Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands for a diverse range of biological targets.[1][2] Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized at multiple positions, have led to its incorporation into a multitude of clinically significant drugs.[3][4] This guide provides an in-depth exploration of N-alkyl-2-aminothiazole derivatives, from their synthesis and chemical properties to their profound biological activities and therapeutic applications. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the structure-activity relationships (SAR) that govern their efficacy, with a particular focus on their anticancer and antimicrobial properties. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Synthesis of N-Alkyl-2-Aminothiazole Derivatives: Key Methodologies

The derivatization of the 2-aminothiazole core is crucial for modulating its pharmacokinetic and pharmacodynamic properties. N-alkylation, in particular, has proven to be a successful strategy for enhancing the potency and selectivity of these compounds.[5] This section outlines the most robust and widely employed synthetic protocols for the preparation of N-alkyl-2-aminothiazole derivatives.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

First reported in 1887, the Hantzsch synthesis remains a cornerstone for the formation of the 2-aminothiazole ring itself.[6] It typically involves the condensation of an α-haloketone with a thiourea.[7] The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to yield the final product.[6]

Diagram: General Mechanism of the Hantzsch 2-Aminothiazole Synthesis

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol 1: Conventional Hantzsch Synthesis in Solution [6]

This protocol describes a classic approach for the synthesis of 4-aryl-2-aminothiazoles.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted α-bromoacetophenone (1.0 equiv.) and thiourea (1.1 equiv.) in absolute ethanol.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) with stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. If the product precipitates, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-aryl-2-aminothiazole.

N-Alkylation via Reductive Amination: A Versatile Method

Reductive amination is a highly effective method for the N-alkylation of the 2-amino group. This two-step, one-pot process involves the initial formation of an imine between the 2-aminothiazole and an aldehyde, followed by reduction to the corresponding secondary amine.[5][8] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[9]

Diagram: Workflow for N-Alkylation via Reductive Amination

Reductive_Amination_Workflow start Mix 2-aminothiazole and aldehyde in anhydrous methanol imine Stir at room temperature to form imine intermediate start->imine reduction Cool to 0°C and add NaBH4 portion-wise imine->reduction warm Warm to room temperature and stir until completion (TLC) reduction->warm quench Quench reaction with water warm->quench extract Extract with ethyl acetate quench->extract purify Dry, concentrate, and purify by column chromatography extract->purify

Caption: Workflow for N-alkylation via reductive amination.

Experimental Protocol 2: Reductive Amination for N-Alkylation [5]

  • Reaction Setup: To a round-bottom flask, add the 2-aminothiazole derivative (1.0 equiv.) and the corresponding aldehyde (1.1 equiv.).

  • Solvent Addition: Add anhydrous methanol as the solvent.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, ensuring the temperature remains below 5°C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Microwave-Assisted Synthesis: An Efficient and Rapid Approach

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[10][11] For the N-alkylation of 2-aminothiazoles with alkyl halides, microwave irradiation can significantly reduce reaction times from hours to minutes, often with improved yields.[5]

Experimental Protocol 3: Microwave-Assisted N-Alkylation with Alkyl Halides [5]

  • Reaction Setup: In a 10 mL microwave reaction vial, combine the 2-aminothiazole (1.0 equiv.), the alkyl halide (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-30 minutes. Monitor the reaction progress by TLC.

  • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Spectroscopic Characterization

The structural elucidation of newly synthesized N-alkyl-2-aminothiazole derivatives relies on a combination of spectroscopic techniques.

  • ¹H NMR: Proton NMR is used to identify the number and types of protons in the molecule. For a typical N-benzyl-2-aminothiazole, characteristic signals include multiplets for the aromatic protons of the benzyl group, doublets for the thiazole ring protons, a broad singlet for the NH proton, and a doublet for the benzylic CH₂ protons.[5]

  • ¹³C NMR: Carbon NMR provides information about the carbon skeleton. Key signals include those for the thiazole ring carbons, the aromatic carbons of any substituents, and the alkyl carbons of the N-alkyl group.[5][12]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[13]

Representative Spectroscopic Data for N-Benzyl-2-aminothiazole: [5]

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.39 – 7.27 (m, 5H), 7.08 (d, J = 3.6 Hz, 1H), 6.51 (d, J = 3.6 Hz, 1H), 5.60 (br s, 1H), 4.54 (d, J = 5.8 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 169.1, 138.5, 138.4, 128.8, 127.7, 127.6, 107.5, 49.8.

Biological Activities and Therapeutic Potential

N-alkyl-2-aminothiazole derivatives exhibit a broad spectrum of pharmacological activities, with their anticancer and antimicrobial properties being the most extensively studied.[3][14]

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, including the kinase inhibitors Dasatinib and Alpelisib.[3][15] This underscores the immense potential of this class of compounds in oncology.

Mechanism of Action: A primary anticancer mechanism of many N-alkyl-2-aminothiazole derivatives is the inhibition of protein kinases that are crucial for cell proliferation, survival, and apoptosis.[16]

Diagram: Key Signaling Pathways Targeted by 2-Aminothiazole Derivatives

Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., BCR-ABL) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR STAT3 STAT3 Akt->STAT3 Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation CK2 CK2 CK2->Proliferation AuroraK Aurora Kinase AuroraK->Proliferation STAT3->Proliferation Inhibitor N-Alkyl-2-Aminothiazole Derivative Inhibitor->RTK Dasatinib Inhibitor->PI3K Alpelisib Inhibitor->CK2 Inhibitor->AuroraK

Caption: Inhibition of key signaling pathways by N-alkyl-2-aminothiazole derivatives.

  • Kinase Inhibition: Many derivatives have been shown to be potent inhibitors of various kinases, including:

    • BCR-ABL and Src Kinases: Dasatinib is a multi-targeted kinase inhibitor that is effective in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[17][18] It binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and inducing apoptosis in cancer cells.[17][19]

    • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer. Alpelisib is an α-specific PI3K inhibitor.[3] Other novel aminothiazole derivatives have been identified as dual inhibitors of PI3K and mTOR.[16]

    • Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis. Several aminothiazole derivatives have been developed as potent Aurora kinase inhibitors.[20]

    • Protein Kinase CK2: Some 2-aminothiazole derivatives act as selective allosteric modulators of CK2, binding to a pocket outside the ATP-binding site and stabilizing an inactive conformation of the enzyme.[21][22]

    • Sphingosine Kinases (SphK): These enzymes are targets for novel anti-cancer agents, and aminothiazole-based inhibitors of SphK1 and SphK2 have been developed.[23]

    • Checkpoint Kinase 1 (CHK1): A series of 2-aminothiazole derivatives have been designed as potent CHK1 inhibitors.[24]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of N-alkyl-2-aminothiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ID Substituents Cancer Cell Line IC₅₀ (µM) Reference
Dasatinib Clinically approved drugK562 (Leukemia)<0.001[3]
Alpelisib Clinically approved drugMCF-7 (Breast)0.046[3]
Compound 28 2,4-disubstituted thiazole amideHT29 (Colon)0.63[3]
Compound 20 4,5-disubstituted (lipophilic)SHG-44 (Glioma)4.03[3]
Compound 23 Thiazole derivativePC120.309 (mM)[3]
Compound 24 Thiazole derivativeHepG20.57 (mM)[3]
Derivative 61a Hydroxyl-substitutedA375P (Melanoma)0.5[14]
Derivative 88 Thiazolopyridazine-thioureaHS 578T (Breast)0.8[14]
Compound 5b 2-amino-4-phenylthiazole derivativeHT29 (Colon)2.01[25]

Experimental Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay) [26]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Activity

N-alkyl-2-aminothiazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[27][28]

Mechanism of Action: The antimicrobial mechanism of action for thiazole derivatives can be multifaceted. Their amphiphilic nature may facilitate their integration into microbial cell membranes, leading to disruption and leakage of cellular contents.[29] Some derivatives have been shown to inhibit essential bacterial enzymes, such as FtsZ, a key protein in bacterial cell division. Inhibition of FtsZ disrupts Z-ring formation, leading to cell elongation and eventual lysis.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ID Substituents Microorganism MIC (µg/mL) Reference
Derivative 121d Piperazinyl derivativeS. aureus 292132-128 (µM)[30]
Derivative 117 (R1=4-Cl) Thiazole derivativeC. perfringens0.039[30]
Derivative 117 (R1=H) Thiazole derivativeA. tumefaciens0.078[30]
Compound 43a 4-(4-bromophenyl)-thiazol-2-amine derivativeS. aureus16.1 (µM)[27]
Compound 43a 4-(4-bromophenyl)-thiazol-2-amine derivativeE. coli16.1 (µM)[27]

Experimental Protocol 5: Broth Microdilution for MIC Determination [26]

  • Preparation of Inoculum: Culture bacterial or fungal strains on appropriate agar plates and prepare a standardized inoculum.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

N-alkyl-2-aminothiazole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their amenability to synthetic modification allows for the fine-tuning of their biological activity, leading to the development of potent and selective agents. The clinical success of Dasatinib and Alpelibib validates the therapeutic potential of the 2-aminothiazole scaffold in oncology. Furthermore, the significant antimicrobial activity of many derivatives highlights their potential to address the growing challenge of antibiotic resistance.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: While kinase inhibition is a well-established mechanism, further investigation into other potential targets could unveil new therapeutic opportunities.

  • Structure-Based Drug Design: Utilizing computational modeling and crystallographic data to design more potent and selective inhibitors.

  • Exploration of Other Therapeutic Areas: The diverse biological activities of these compounds suggest their potential in treating other diseases, such as inflammatory and neurodegenerative disorders.

  • Overcoming Drug Resistance: Designing novel derivatives that are effective against resistant cancer cell lines and microbial strains.

The continued exploration of the chemical space around the N-alkyl-2-aminothiazole core, guided by a deep understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

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  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC.
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  • NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives from Ketone Compounds and NH4SCN - Supporting Inform
  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (n.d.). Journal of University of Shanghai for Science and Technology.
  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.).
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  • Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. (2025). Request PDF.
  • Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles
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  • BenchChem. (2025).
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  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
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  • Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation p
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Solubility Profile of N-tert-butyl-4-methyl-1,3-thiazol-2-amine in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of N-tert-butyl-4-methyl-1,3-thiazol-2-amine. While specific experimental data for this compound is not extensively available in public literature, this document leverages fundamental chemical principles to predict its solubility profile. It serves as a vital resource for researchers, chemists, and drug development professionals by outlining the theoretical underpinnings of its solubility and providing a detailed, field-proven experimental protocol for its precise determination. The guide focuses on the causality behind experimental design, ensuring a robust and reproducible approach to solvent screening and selection for applications ranging from synthesis and purification to formulation.

Foundational Principles: Predicting Solubility from Molecular Architecture

The solubility of a compound is fundamentally governed by the interplay of its structural features and the physicochemical properties of the solvent.[1] The adage "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities are more likely to be miscible.[2] An analysis of the this compound structure is the first step in predicting its behavior.

Molecular Structure Deconstruction:

  • tert-Butyl Group: This bulky, nonpolar aliphatic group significantly increases the molecule's lipophilicity or "oil-loving" nature. It will drive solubility in nonpolar and weakly polar aprotic solvents through van der Waals interactions.

  • 4-Methyl Group: A small, nonpolar alkyl group that further contributes to the overall lipophilic character of the molecule.

  • 1,3-Thiazole-2-amine Core: This heterocyclic aromatic system is the polar heart of the molecule.

    • The nitrogen and sulfur heteroatoms introduce polarity and can act as hydrogen bond acceptors.

    • The secondary amine (-NH-) group is a crucial feature, capable of acting as both a hydrogen bond donor and acceptor. This functionality is expected to enhance solubility in polar solvents, particularly those that are protic.

This duality—a significant nonpolar character combined with a polar, hydrogen-bonding core—suggests that this compound will exhibit a versatile but complex solubility profile. It is unlikely to be soluble in the most nonpolar alkanes or highly polar water but should show good solubility in solvents of intermediate polarity and those with hydrogen-bonding capabilities.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for experimental solvent screening in a laboratory setting.

Solvent Class Solvent Example Key Solvent Properties Predicted Solubility Rationale for Prediction
Nonpolar Hexane, CyclohexaneAliphatic hydrocarbonsLow to Insoluble The polar thiazole-amine core will limit miscibility with purely nonpolar solvents.
Nonpolar Aromatic TolueneAromatic hydrocarbonModerate The aromatic ring of toluene can engage in π-π stacking with the thiazole ring, while its overall nonpolar nature interacts favorably with the alkyl groups.
Polar Aprotic Dichloromethane (DCM)Halogenated hydrocarbonHigh DCM is an excellent solvent for molecules with mixed polarity, capable of dissolving both the nonpolar and polar regions of the compound.
Tetrahydrofuran (THF)Ether, H-bond acceptorHigh THF's ether oxygen can accept a hydrogen bond from the amine, and its moderate polarity accommodates the entire structure well.
Ethyl AcetateEster, H-bond acceptorModerate to High The ester group can act as a hydrogen bond acceptor, promoting interaction with the solute's amine group.
Acetonitrile (MeCN)Nitrile, highly polarModerate The high polarity of acetonitrile will interact well with the thiazole-amine core, though it may be less favorable for the bulky nonpolar groups.
Dimethyl Sulfoxide (DMSO)Sulfoxide, highly polarHigh DMSO is a powerful, highly polar aprotic solvent capable of disrupting intermolecular forces in the solid state and solvating a wide range of compounds.[3]
Polar Protic Methanol, EthanolAlcohols, H-bond donor/acceptorHigh These solvents can engage in extensive hydrogen bonding with the amine (as both donor and acceptor) and the thiazole nitrogens (as acceptors), providing strong solute-solvent interactions.[4]

Experimental Framework for Solubility Determination

While predictions are invaluable for initial screening, precise quantitative data is essential for process development and formulation.[5] The most reliable method for determining the equilibrium (or thermodynamic) solubility of a compound is the Shake-Flask Method .[6] This technique ensures that the solvent is fully saturated with the solute, providing a true measure of its maximum solubility under specific conditions.[5]

Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow of the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis cluster_result Finalization start Start: Define Solvent Set & Temperature prep_vials Prepare Vials with Excess Solute start->prep_vials add_solvent Add Known Volume of Solvent prep_vials->add_solvent equilibrate Equilibrate at Constant Temp (e.g., 24-48h with shaking) add_solvent->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate sample Sample Supernatant separate->sample analyze Quantify Concentration (e.g., HPLC-UV) sample->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end_node End: Solubility Data Table calculate->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol provides a self-validating system for obtaining accurate thermodynamic solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected panel of organic solvents at a constant temperature (e.g., 25 °C).

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate mobile phase for HPLC analysis

Procedure:

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a set of at least five calibration standards that bracket the expected solubility range.

    • Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials (one for each solvent to be tested, in triplicate). "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is 5-10 mg of solid.[7]

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.[8]

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Shake the vials for a predetermined period to allow the system to reach equilibrium. For many compounds, 24 to 48 hours is sufficient, but this may need to be determined empirically.[5] The goal is to reach a state where the concentration of the dissolved solute remains constant over time.

  • Phase Separation and Sampling:

    • After equilibration, remove the vials and allow the solid to settle.

    • To ensure complete separation of the saturated solution from the excess solid, centrifuge the vials at the same temperature as equilibration for 10-15 minutes.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet at the bottom.

    • For an extra degree of certainty, the withdrawn supernatant can be passed through a syringe filter to remove any remaining microscopic particles.

  • Analysis:

    • Accurately dilute the sampled supernatant with the mobile phase to a concentration that falls within the range of the HPLC calibration curve. The dilution factor must be recorded precisely.

    • Inject the diluted sample into the HPLC system and record the peak area corresponding to the compound.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor. This final value is the equilibrium solubility.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

The Impact of Temperature and Solvent Choice

The selection of solvents for screening should be a deliberate process, guided by the intended application and regulatory considerations.[9][10] For pharmaceutical applications, solvent guides published by organizations like the International Council for Harmonisation (ICH) help classify solvents based on their toxicity and environmental impact.[11]

Temperature is another critical variable. The dissolution of most solids is an endothermic process (ΔH > 0), meaning solubility increases with temperature.[1][12] This relationship, described by the van't Hoff equation, is crucial for processes like crystallization, where a compound is dissolved in a hot solvent and then precipitated upon cooling.[6][13] Therefore, determining solubility at several temperatures can provide invaluable thermodynamic data, such as the enthalpy of dissolution.[14]

Conclusion

Understanding the solubility of this compound is paramount for its effective use in scientific research and development. This guide establishes a robust framework for approaching this challenge. By combining a theoretical prediction based on molecular structure with a rigorous experimental methodology like the shake-flask method, researchers can confidently select appropriate solvents, optimize reaction and purification conditions, and lay the groundwork for successful formulation development. The principles and protocols detailed herein provide a reliable pathway to generating the high-quality, quantitative data required to advance chemical and pharmaceutical projects.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
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  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (2024, April 9). MDPI.
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N-tert-butyl-4-methyl-1,3-thiazol-2-amine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of N-tert-butyl-4-methyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound. As a specialized chemical intermediate, likely utilized in drug discovery and development, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available safety data with established best practices for handling related chemical classes to provide a robust framework for risk mitigation.

Chemical Identity and Physicochemical Properties

This compound is a substituted aminothiazole. The thiazole ring is a core structural motif in numerous pharmaceuticals, owing to its diverse biological activities.[1][2][3] The presence of both a bulky tert-butyl group and an amine functionality dictates its reactivity and physical properties.

Table 1: Physicochemical and Identification Data [4]

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C8H14N2SPubChem
Molecular Weight 170.28 g/mol PubChem
CAS Number 16634-82-5PubChem
Predicted logP 2.3PubChem
Appearance Solid (predicted)Inferred

Hazard Identification and Classification

Based on aggregated GHS data, this compound is classified as a hazardous substance.[4] The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification [4][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) 3H335: May cause respiratory irritation

The aminothiazole moiety is a known structural alert, with some derivatives being implicated in generating reactive metabolites during biotransformation, which can lead to toxicity.[6]

Logical Flow of Hazard Assessment

cluster_0 Chemical Structure cluster_1 Inherent Hazards cluster_2 Exposure Routes cluster_3 Resulting Risk Structure Aminothiazole Core + tert-butyl group Hazards Harmful if Swallowed Skin/Eye Irritant Respiratory Irritant Structure->Hazards determines Exposure Ingestion Inhalation Dermal Contact Hazards->Exposure manifests via Risk Acute Toxicity Local Tissue Damage Exposure->Risk leads to

Caption: Relationship between chemical structure and potential risk.

Toxicological Profile: An Evidence-Based Approach

  • Acute Oral Toxicity: Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[7]

  • Dermal and Ocular Irritation: Direct contact is expected to cause significant skin and eye irritation.[4] Prolonged or repeated skin contact may lead to dermatitis.[8]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[4][8]

It is crucial to handle this compound as potentially hazardous, especially in scenarios with a risk of dust generation or aerosolization.[9]

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls and stringent work practices, is essential.

Experimental Workflow with Integrated Safety Controls

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Waste Disposal A Weighing B Dissolution A->B S1 Ventilated Enclosure A->S1 Use C Addition to Reaction Vessel B->C S2 Fume Hood B->S2 Perform in D Reaction Monitoring C->D C->S2 Perform in E Quenching & Extraction D->E F Purification (e.g., Chromatography) E->F E->S2 Perform in G Segregate Waste F->G H Label & Store for Pickup G->H S4 Spill Kit Ready G->S4 Have S3 Glove Box (if highly potent/sensitizing)

Caption: Recommended safety controls at each stage of a typical laboratory workflow.

Step-by-Step Handling Protocol:
  • Preparation and Weighing:

    • Always handle the solid compound within a ventilated enclosure, such as a chemical fume hood or a powder containment hood, to prevent inhalation of dust.[10]

    • Use anti-static tools and equipment to minimize dust dispersion.

    • Ensure an analytical balance is placed within the ventilated area or use a "weighing in" technique to a tared, sealed container.

  • Reaction Setup and Execution:

    • All manipulations, including dissolution, transfer, and reaction monitoring, must be conducted in a certified chemical fume hood.[10]

    • Ground and bond containers and receiving equipment when transferring flammable solvents.[11]

    • Use reaction vessels that are appropriate for the scale and nature of the reaction, with adequate provision for temperature control and pressure relief if necessary.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[11]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11] The amine functionality makes it basic and susceptible to vigorous reaction with acids.

    • Store away from heat, sparks, and open flames.[11]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE is critical for preventing exposure.[12][13]

Table 3: Recommended Personal Protective Equipment

Body PartProtectionStandard/SpecificationRationale
Hands Chemical-resistant gloves (e.g., Nitrile)ASTM D6978 or EN 374Prevents skin contact and irritation.[10][12]
Eyes/Face Safety glasses with side shields or goggles; face shield if splash hazard existsANSI Z87.1Protects against splashes and dust, preventing serious eye irritation.[10][13]
Body Laboratory coat; chemical-resistant apron for larger quantitiesN/APrevents contamination of personal clothing.[10]
Respiratory Use in a fume hood is the primary control. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.NIOSH/MSHA approvedPrevents respiratory tract irritation from dust or aerosols.[10][13]

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[11]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[10] Prevent the material from entering drains.[10]

Fire and Explosion Hazards

While specific flammability data is not available, related compounds can be flammable. Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or appropriate foam.[10][11]

  • Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[10]

Environmental Considerations and Disposal

  • Ecotoxicity: Specific data on the ecotoxicity of this compound is limited. However, some predicted data suggests a low bioconcentration factor.[11] It is prudent to prevent its release into the environment.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Do not allow the product to enter drains.[10]

Conclusion

This compound is a chemical intermediate with a defined set of hazards that require careful management. By implementing robust engineering controls, adhering to stringent handling protocols, and utilizing appropriate personal protective equipment, researchers can mitigate the risks associated with its use. A thorough understanding of its toxicological profile, even when inferred from related structures, forms the basis of a strong safety culture in any research and development setting.

References

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  • OECD SIDS. (n.d.). DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL. Retrieved from [Link]

  • Masood, M. M., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Chemistry & Biology Interface.
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  • Liu, Y., et al. (2020). Does Tert-Butyl Alcohol Really Terminate the Oxidative Activity of •OH in Inorganic Redox Chemistry?. Environmental Science & Technology Letters.
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  • U.S. Environmental Protection Agency. (2025, October 15). 4-tert-Butyl-1,3-thiazol-2-amine - Toxics Release Inventory. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
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  • Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture.
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Biological Activity of N-Substituted 2-Aminothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. Its utility stems from its ability to mimic the purine ring system, making it an exceptional template for ATP-competitive kinase inhibitors, while its electronic properties allow for extensive modulation of lipophilicity and hydrogen-bonding potential.

This guide analyzes the biological activity of N-substituted 2-aminothiazoles , focusing on the critical role of nitrogen substitution in dictating pharmacological selectivity. It provides researchers with actionable structure-activity relationship (SAR) insights, validated experimental protocols, and mechanistic visualizations to accelerate drug discovery campaigns.

Structural Perspective & SAR Logic

The Core Scaffold

The 2-aminothiazole ring is an aromatic pentacycle containing sulfur and nitrogen.[1] Its biological versatility is driven by its amidine-like character (


), which allows it to function as both a hydrogen bond donor and acceptor.
The "N-Substitution" Factor

The substitution on the exocyclic amine (N-substitution) is the primary determinant of target specificity.

  • Free Amine (

    
    ):  often leads to promiscuous binding and poor metabolic stability (rapid glucuronidation).
    
  • Amides (

    
    ):  Increase stability and introduce a hydrogen bond acceptor, critical for kinase "hinge binding."
    
  • Ureas (

    
    ):  Enhance solubility and create a "donor-acceptor-donor" motif, often seen in high-potency kinase inhibitors like Dasatinib .
    
Visualization: Structure-Activity Relationship (SAR)

The following diagram outlines the functional logic of the scaffold.

SAR_Logic Core 2-Aminothiazole Scaffold N_Exo Exocyclic Nitrogen (N-Sub) CRITICAL DETERMINANT Core->N_Exo Modifies C4 C4 Position Lipophilic Interaction Core->C4 Modifies C5 C5 Position Metabolic/Steric Control Core->C5 Modifies N3 Endocyclic Nitrogen (N3) H-Bond Acceptor Core->N3 Contains Kinase Hinge Binding\n(Amides/Ureas) Kinase Hinge Binding (Amides/Ureas) N_Exo->Kinase Hinge Binding\n(Amides/Ureas) Solubility & Permeability Solubility & Permeability N_Exo->Solubility & Permeability Hydrophobic Pocket\nOccupancy (e.g., Phenyl, Pyridyl) Hydrophobic Pocket Occupancy (e.g., Phenyl, Pyridyl) C4->Hydrophobic Pocket\nOccupancy (e.g., Phenyl, Pyridyl) Metabolic Stability\n(Blocks oxidation) Metabolic Stability (Blocks oxidation) C5->Metabolic Stability\n(Blocks oxidation) H-Bonding with\nTarget Backbone H-Bonding with Target Backbone N3->H-Bonding with\nTarget Backbone

Figure 1: SAR Logic of the 2-aminothiazole scaffold. The N-substituent dictates the primary binding mode, while C4/C5 substitutions tune potency and pharmacokinetics.

Therapeutic Applications & Mechanisms

Oncology: Kinase Inhibition

The most successful application of N-substituted 2-aminothiazoles is in oncology. Drugs like Dasatinib (Bcr-Abl/Src inhibitor) utilize this scaffold to bind the ATP-binding site of protein kinases.

  • Mechanism: The thiazole nitrogen (N3) and the exocyclic NH (from the N-substituent) form a bidentate hydrogen bond with the kinase "hinge region" (e.g., Met318 in c-Src). This mimics the adenine ring of ATP.

  • Key Insight: N-substitution with bulky aryl groups (via an amide or urea linker) forces the molecule into a conformation that occupies the "selectivity pocket" (back pocket) of the kinase, improving selectivity over other kinases.

Antimicrobial & Antifungal Activity

N-substituted derivatives, particularly Schiff bases (imines) and thioureas , exhibit potent antimicrobial activity.

  • Mechanism: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.

  • Key Insight: Electron-withdrawing groups (Cl, NO2) on the N-substituted phenyl ring significantly enhance potency against Gram-positive bacteria (S. aureus) by increasing the lipophilicity and cellular penetration.

Experimental Protocols

Protocol A: Hantzsch Synthesis of N-Substituted 2-Aminothiazoles

A self-validating protocol for synthesizing the core scaffold.

Rationale: The Hantzsch condensation is the most robust method, reacting an


-haloketone with a thiourea.

Materials:

  • Substituted

    
    -bromoacetophenone (1.0 eq)
    
  • N-substituted thiourea (1.0 eq) (or thiourea for free amine, followed by acylation)

  • Ethanol (anhydrous)

  • Reflux condenser

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of

    
    -bromoacetophenone in Ethanol (5 mL/mmol).
    
  • Addition: Add 1.0 eq of the thiourea component.

  • Reaction: Reflux at 78°C for 2-4 hours. Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Disappearance of the starting bromide indicates completion.

  • Precipitation: Cool the mixture to room temperature. The hydrobromide salt of the product usually precipitates.

  • Neutralization: Filter the solid. Resuspend in water and neutralize with 10%

    
     or 
    
    
    
    to release the free base.
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Standard protocol for evaluating anticancer potential.

Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a sensitive, homogeneous readout for kinase activity without radioactive waste.

Step-by-Step:

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Serially dilute N-substituted 2-aminothiazoles in DMSO (Start at 10

    
    M, 3-fold dilutions).
    
  • Incubation: Mix Kinase (e.g., c-Src, 5 nM final), Peptide Substrate (labeled with Coumarin), and Compound in a 384-well plate. Incubate for 15 mins at RT.

  • Initiation: Add ATP (at

    
     concentration for the specific kinase) to start the reaction.
    
  • Detection: After 60 mins, add Stop Solution containing a Europium-labeled antibody that recognizes the phosphorylated peptide.

  • Readout: Measure Time-Resolved Fluorescence (TR-FRET). The TR-FRET signal is proportional to phosphorylation.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Data Presentation: Comparative Activity

The table below summarizes the impact of N-substitution on biological activity (representative data based on general SAR trends in literature [1][2]).

N-Substituent (R)Linker TypePrimary TargetApprox. Potency (

/MIC)
Key Property
-H (Free Amine)NonePromiscuousHigh

M (Low potency)
High clearance; metabolic liability.
-CO-Ph (Benzamide)AmideKinases (Src/Abl)50 - 200 nMGood hinge binder; moderate solubility.
-CONH-Ph-Cl UreaKinases (Raf/MEK)< 10 nMExcellent H-bond network; high potency.
-N=CH-Ph-NO2 Imine (Schiff)Bacteria (S. aureus)2 - 4

g/mL
High lipophilicity; cell wall penetration.

Mechanism Visualization: Kinase Binding Mode

This diagram illustrates the "Donor-Acceptor" motif critical for designing N-substituted 2-aminothiazole drugs.

Kinase_Binding cluster_legend Interaction Key Hinge Kinase Hinge Region (Backbone Met/Glu) Thiazole 2-Aminothiazole Core Hinge->Thiazole Backbone CO accepts H-bond from Exocyclic NH Thiazole->Hinge N3 accepts H-bond from Backbone NH Pocket Hydrophobic Selectivity Pocket Thiazole->Pocket N-Substituent (Aryl) occupies pocket Legend Dashed = H-Bond Solid = Steric Fit

Figure 2: The bidentate binding mode of N-substituted 2-aminothiazoles in the ATP-binding pocket of protein kinases.

References

  • Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.[2] European Journal of Medicinal Chemistry. Link[3]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

  • Ayati, A., et al. (2015). A review on structure–activity relationship of thiazole derivatives as antimicrobial agents.[2] Journal of Molecular Structure. Link

  • Chibale, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Mishra, C. B., et al. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anticancer agents.[3][4] Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Optimized Recrystallization Protocol for N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of N-tert-butyl-4-methyl-1,3-thiazol-2-amine via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield of 2-aminothiazole derivatives, a class of compounds with significant interest in pharmaceutical and materials science research. This guide elucidates the rationale behind solvent selection, provides a step-by-step experimental procedure, and includes best practices for troubleshooting common issues. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the purification of this and structurally related compounds.

Introduction: The Critical Role of Purification

This compound belongs to the 2-aminothiazole class of heterocyclic compounds. These scaffolds are prevalent in a wide range of biologically active molecules, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities. For any application in drug discovery or materials science, the purity of the target compound is paramount, as impurities can significantly alter biological activity and physical properties.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the compound crystallizes out of the solution, leaving the more soluble impurities behind. The selection of the right solvent is therefore the most critical parameter for a successful recrystallization.

Rationale for Solvent System Selection

Direct solubility data for this compound is not extensively available in the public domain. However, by analyzing its structural features and examining established protocols for analogous compounds, a rational solvent selection can be made.

The structure of this compound features a polar 2-aminothiazole core capable of hydrogen bonding and a nonpolar N-tert-butyl group and a 4-methyl group, which contribute to its lipophilicity. This amphiphilic nature suggests that a solvent of intermediate polarity, or a binary solvent mixture, would be most effective.

Based on literature precedents for the recrystallization of 2-aminothiazole derivatives, several solvent systems are commonly employed:

  • Ethanol: Often used for its ability to dissolve a wide range of organic compounds at elevated temperatures and its relatively low toxicity.[1][2][3]

  • Ethanol/Water Mixtures: The addition of water as an anti-solvent can fine-tune the solubility profile, often leading to better crystal formation and higher yields.

  • DMF/Water Mixtures: Dimethylformamide (DMF) is a powerful polar aprotic solvent that can dissolve many organic compounds. Its miscibility with water allows for the creation of a versatile recrystallization medium.[4]

  • Ethyl Acetate/Hexane Mixtures: For less polar compounds, a combination of a moderately polar solvent like ethyl acetate and a nonpolar anti-solvent like hexane can be effective.

For this compound, an ethanol/water system is proposed as the primary choice due to the balance of polarity and the favorable safety profile of the solvents.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step procedure for the purification of this compound using an ethanol/water solvent system.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Step-by-Step Procedure
  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to the flask, just enough to wet the solid.

  • Heating and Solvent Addition: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Inducing Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystallization does not occur, scratching the inside of the flask with a glass rod at the meniscus can initiate nucleation.

  • Addition of Anti-Solvent: Once the solution has cooled to room temperature, slowly add deionized water dropwise while stirring until the solution becomes slightly turbid. The turbidity indicates the onset of precipitation.

  • Complete Crystallization: After the addition of water, cool the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum to a constant weight.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude_solid Crude Solid add_solvent Add Minimal Hot Solvent crude_solid->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration cool_solution Slow Cooling hot_filtration->cool_solution add_anti_solvent Add Anti-Solvent cool_solution->add_anti_solvent ice_bath Ice Bath Cooling add_anti_solvent->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Drying wash_crystals->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the recrystallization of this compound.

Solvent System Parameters

The following table summarizes the key parameters for the recommended solvent system.

ParameterValueRationale
Primary Solvent EthanolGood dissolving power for the compound at elevated temperatures.
Anti-Solvent WaterInduces crystallization and improves yield.
Typical Ratio (v/v) 2:1 to 4:1 (Ethanol:Water)This ratio can be optimized based on the impurity profile of the crude material.
Dissolution Temp. ~78 °C (Boiling point of Ethanol)Ensures complete dissolution of the compound.
Crystallization Temp. 0-4 °C (Ice Bath)Maximizes the recovery of the purified product.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound is too soluble. Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding a slightly larger volume of the primary solvent may also help.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to concentrate the solution and try cooling again. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • Low Recovery: This can result from using too much solvent during the dissolution step or washing the crystals with a solvent that is too warm. Ensure the minimum amount of hot solvent is used and wash the final crystals with an ice-cold solvent mixture.

Conclusion

This application note provides a robust and reliable protocol for the purification of this compound by recrystallization. The use of an ethanol/water solvent system offers a good balance of solubility, crystal formation, and safety. By following the detailed steps and understanding the rationale behind them, researchers can achieve high purity of the target compound, which is essential for its subsequent applications in scientific research and development.

References

  • Journal of Organic Chemistry and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of - JOCPR. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. Retrieved from [Link]

  • Thermodynamics Research Center. (n.d.). ThermoML:J. Chem. Eng. Data 2019, 64, 3, 1051-1062. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Hindawi. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]

Sources

using N-tert-butyl-4-methyl-1,3-thiazol-2-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of N-tert-Butyl-4-methyl-1,3-thiazol-2-amine as a Pharmaceutical Intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Steric Advantage

This compound (hereafter referred to as TBMT ) represents a specialized subclass of the 2-aminothiazole pharmacophore. While the general 2-aminothiazole scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib), the N-tert-butyl variant offers distinct physicochemical advantages:

  • Metabolic Shielding: The bulky tert-butyl group at the

    
    -position sterically hinders enzymatic 
    
    
    
    -acetylation and glucuronidation, common metabolic clearance pathways for primary aminothiazoles.
  • Lipophilic Anchoring: The tert-butyl moiety significantly increases

    
    , enhancing membrane permeability and facilitating hydrophobic interactions within the ATP-binding pockets of kinases (e.g., filling the solvent-exposed region or specific hydrophobic back-pockets).
    
  • Regiocontrol: The steric bulk directs electrophilic substitution exclusively to the C5 position, simplifying downstream functionalization.

This guide details the synthesis, purification, and downstream application of TBMT, focusing on its conversion into trisubstituted thiazole scaffolds common in oncology and anti-inflammatory therapeutics.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 170.28 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in water
pKa (Calculated) ~5.3 (Thiazole N), ~13 (Amine NH - unlikely to deprotonate)
Key Reactivity Nucleophilic at C5 (SEAr); Weakly nucleophilic at

(steric hindrance)

Module 1: Synthesis of the Core Scaffold

Objective: Synthesize TBMT via the Hantzsch Thiazole Synthesis. Mechanism: Condensation of N-tert-butylthiourea with chloroacetone.

Protocol 1.1: Hantzsch Condensation

Reagents:

  • N-tert-Butylthiourea (1.0 equiv)

  • Chloroacetone (1.1 equiv) [Warning: Lachrymator]

  • Ethanol (Absolute, 10 mL/g of thiourea)

  • Triethylamine (Et

    
    N) or NaHCO
    
    
    
    (for neutralization)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-tert-butylthiourea (e.g., 10 mmol, 1.32 g) in absolute ethanol (20 mL).

  • Addition: Add chloroacetone (11 mmol, 0.88 mL) dropwise over 5 minutes at room temperature. The solution may warm slightly (exothermic alkylation).

  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The starting thiourea will disappear, and a more polar spot (the hydrochloride salt of the product) will appear.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to

      
      20% of the original volume.
      
    • Dilute with water (20 mL) and neutralize with saturated aqueous NaHCO

      
       until pH 
      
      
      
      8. The free base TBMT will precipitate or form an oil.
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Wash combined organics with brine, dry over anhydrous MgSO
    
    
    
    , and concentrate.
  • Purification: If necessary, purify via flash column chromatography (SiO

    
    , gradient 0 
    
    
    
    20% EtOAc in Hexanes).
    • Yield Expectation: 85–95%.

Critical Insight: The tert-butyl group is acid-labile under extreme conditions (e.g., boiling conc. HBr), but stable under standard Hantzsch conditions. Avoid prolonged heating if using bromoacetone, as HBr is a stronger acid than HCl.

Module 2: Downstream Functionalization (C5-Activation)

Context: The C5 position is the primary vector for extending the scaffold to create biaryl kinase inhibitors. The bulky N-tert-butyl group protects the amine, making C5-bromination highly selective without requiring


-protection.
Protocol 2.1: Regioselective C5-Bromination

Objective: Synthesize 5-bromo-N-tert-butyl-4-methylthiazol-2-amine.

Reagents:

  • TBMT (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) (

    
    )
    

Workflow:

  • Dissolve TBMT in ACN (5 mL/mmol) and cool to

    
     in an ice bath.
    
  • Add NBS portion-wise over 15 minutes. Note: Protect from light to prevent radical side reactions.

  • Stir at

    
     for 1 hour, then allow to warm to RT for 1 hour.
    
  • Quench: Dilute with water and extract with EtOAc. Wash with 10% Na

    
    S
    
    
    
    O
    
    
    (to remove excess bromine) and brine.
  • Result: The C5-bromide is obtained as a crystalline solid, ready for Suzuki coupling.

Module 3: Strategic Application (Suzuki Coupling)

Scenario: Attaching an aryl pharmacophore (e.g., a pyridine ring) to the C5 position. This mimics the core structure of drugs like Dasatinib or Dabrafenib (though those use different N-substituents).

Protocol 3.1: Pd-Catalyzed Cross-Coupling

Reaction:



Parameters:

  • Catalyst:

    
     (5 mol%) is preferred for thiazoles due to resistance to sulfur poisoning.
    
  • Base: 2M Aqueous K

    
    CO
    
    
    
    .
  • Solvent: 1,4-Dioxane (degassed).

  • Temperature:

    
     for 12 hours.
    

Technical Note: The N-tert-butyl group provides steric bulk that prevents catalyst coordination to the thiazole nitrogen, actually improving catalyst turnover compared to the free amine analog.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent functionalization pathways.

G Start N-tert-Butylthiourea + Chloroacetone Inter TBMT (N-tBu-4-Me-thiazol-2-amine) Start->Inter Hantzsch Synthesis (Reflux EtOH, 4h) C5_Br C5-Bromide (Electrophilic Handle) Inter->C5_Br NBS, ACN, 0°C (Regioselective) Prod_B Amide Derivative (via Acylation - Difficult) Inter->Prod_B R-COCl, NaH (Sterically Hindered) Prod_A Biaryl Kinase Inhibitor (via Suzuki) C5_Br->Prod_A Ar-B(OH)2, Pd cat. (Cross-Coupling)

Figure 1: Synthetic workflow from raw materials to bioactive scaffolds. Note the divergence at the TBMT intermediate.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Hantzsch Incomplete cyclization or loss of product in aqueous phase.Ensure reflux time >4h. When neutralizing, ensure pH reaches ~8 to fully liberate the free base from the HCl salt.
Polybromination (C5 & C?) Excess NBS or high temp.Strictly control stoichiometry (1.05 equiv). Keep reaction at

. The t-butyl group effectively blocks N-bromination.
Stalled Suzuki Coupling Catalyst poisoning by Sulfur.Increase catalyst loading to 5-10 mol%. Use a bidentate ligand like dppf or XPhos. Ensure thorough degassing of solvents.
NMR Confusion Tautomerism.2-aminothiazoles can exist as amino or imino tautomers. In DMSO-

, the NH signal may be broad or shifted. The t-butyl singlet (~1.3 ppm) is diagnostic.

References

  • General 2-Aminothiazole Pharmacology

    • Mishra, C. B., et al. (2021).[1][2] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" ResearchGate.

  • Hantzsch Synthesis Mechanism & Protocols

    • Chem Help Asap. "Hantzsch Thiazole Synthesis." ChemHelpAsap.com.

  • Thiazole Functionalization in Oncology

    • RSC Publishing.[3] (2025).[4][5][6] "Thiazole conjugated amino acid derivatives as potent cytotoxic agents."[5] Royal Society of Chemistry.[3]

  • Structural Analogs (Bupropion Impurities)

    • Sigma-Aldrich. "2-(tert-Butylamino)-4'-chloropropiophenone hydrochloride." SigmaAldrich.com.

  • Thiazole Synthesis Variations

    • Asian Journal of Chemistry. (2015).[6][7] "One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction." AsianPubs.org.

Sources

TLC conditions for purifying 2-(tert-butylamino)-4-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Method Development: Optimizing Thin-Layer Chromatography (TLC) Conditions for the Purification of 2-(tert-butylamino)-4-methylthiazole

Abstract

This comprehensive application note provides a detailed guide for researchers, chemists, and drug development professionals on establishing robust Thin-Layer Chromatography (TLC) conditions for the analysis and purification of 2-(tert-butylamino)-4-methylthiazole. This document moves beyond a simple recitation of steps, delving into the chemical principles that govern the separation process. It offers a systematic approach to selecting stationary and mobile phases, preparing samples, and visualizing results. By explaining the causality behind each experimental choice, this guide equips the user with the necessary expertise to develop a self-validating TLC method, troubleshoot common issues, and confidently translate these conditions to preparative column chromatography.

Introduction: The Analytical Challenge

2-(tert-butylamino)-4-methylthiazole is a heterocyclic compound featuring a thiazole core, a structure found in numerous pharmacologically active molecules.[1] Its purification is a critical step in synthesis and quality control, necessitating a reliable analytical method to assess purity and guide separation strategies. Thin-Layer Chromatography (TLC) is an invaluable technique for this purpose due to its speed, low cost, and high throughput.[2]

The structure of 2-(tert-butylamino)-4-methylthiazole presents a specific analytical challenge. The secondary amine group (-NH-) is basic, while the thiazole ring contributes to the molecule's overall polarity. This basicity can lead to strong interactions with the acidic silanol groups of a standard silica gel stationary phase, often resulting in spot tailing or streaking. Therefore, a successful TLC method must be designed to mitigate these interactions to achieve sharp, well-defined spots and accurate retention factor (Rf) values.

Foundational Principles: The Stationary and Mobile Phase

TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[3]

  • Stationary Phase: For moderately polar organic molecules like our target compound, silica gel is the most common and appropriate stationary phase.[4] Its surface is covered with acidic silanol groups (Si-OH), which can form strong hydrogen bonds with polar and basic analytes.[3] We will proceed with standard glass- or aluminum-backed silica gel 60 F254 plates. The "F254" indicates the inclusion of a fluorescent dye that allows for non-destructive visualization under UV light at 254 nm.[5]

  • Mobile Phase (Eluent): The choice of mobile phase is the most critical variable in TLC method development.[4] Its role is to move up the plate via capillary action, carrying the analyte with it. The further the analyte travels, the stronger its affinity for the mobile phase and the weaker its affinity for the stationary phase. In normal-phase TLC, increasing the polarity of the mobile phase increases the Rf value of the compound.[4]

Experimental Workflow for TLC Method Development

The following sections provide a step-by-step protocol for developing and optimizing TLC conditions. The overall workflow is designed to be systematic, starting with broad screening and progressing to fine-tuning for optimal resolution.

TLC_Optimization_Workflow start Start: Prepare Analyte Solution (1-2 mg/mL in DCM or EtOAc) select_plate Select Stationary Phase: Silica Gel 60 F254 start->select_plate screen_solvents Step 1: Initial Solvent Screening (e.g., 30% EtOAc/Hexane) select_plate->screen_solvents run_tlc Develop TLC Plate screen_solvents->run_tlc visualize Visualize (UV Light First) run_tlc->visualize assess_rf Step 2: Assess Rf Value visualize->assess_rf rf_low Rf < 0.2 (Stuck on Baseline) assess_rf->rf_low Too Low rf_high Rf > 0.8 (At Solvent Front) assess_rf->rf_high Too High rf_good 0.2 < Rf < 0.8 assess_rf->rf_good Good increase_polarity Action: Increase Mobile Phase Polarity (e.g., Increase %EtOAc or switch to DCM/MeOH) rf_low->increase_polarity decrease_polarity Action: Decrease Mobile Phase Polarity (e.g., Decrease %EtOAc) rf_high->decrease_polarity assess_streaking Step 3: Assess Spot Shape rf_good->assess_streaking increase_polarity->run_tlc decrease_polarity->run_tlc streaking Streaking/Tailing Observed assess_streaking->streaking Yes no_streaking Compact Spot assess_streaking->no_streaking No add_modifier Action: Add Basic Modifier (0.5-1% Triethylamine) streaking->add_modifier optimized Optimized Conditions Achieved no_streaking->optimized add_modifier->run_tlc

Caption: Workflow for systematic TLC method development.

Materials and Reagents
  • Analyte: 2-(tert-butylamino)-4-methylthiazole

  • TLC Plates: Silica gel 60 F254

  • Solvents (ACS grade or higher): Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Additive: Triethylamine (Et3N)

  • Equipment: TLC developing chamber, capillary spotters, UV lamp (254/365 nm), forceps, pencil, ruler

  • Visualization Reagents: Iodine crystals, Potassium Permanganate stain, Ninhydrin stain.

Protocol 1: Sample Preparation
  • Prepare a stock solution of your crude or purified compound at a concentration of 1-2 mg/mL.

  • Rationale: The ideal solvent for dissolution is one that is volatile and has the lowest possible polarity while ensuring the sample is fully dissolved.[3] Dichloromethane or ethyl acetate are excellent starting choices. Using a highly polar solvent like methanol can cause the initial spot to spread, leading to poor resolution.

Protocol 2: Mobile Phase Selection and Plate Development
  • Prepare the Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for 5-10 minutes.

    • Rationale: Saturating the chamber with solvent vapors ensures a consistent mobile phase ascent and leads to more reproducible Rf values.

  • Spot the Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate. Use a capillary tube to apply a small spot of your sample solution onto the baseline. The ideal spot size is 1-2 mm in diameter. If monitoring a reaction, spot the starting material, the reaction mixture, and a "co-spot" containing both in the middle.[6]

  • Develop the Plate: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.

  • Mark and Dry: Once the solvent front is ~0.5-1 cm from the top of the plate, remove it with forceps and immediately mark the final position of the solvent front with a pencil.[3] Allow the plate to air-dry completely in a fume hood.

Protocol 3: Visualization
  • UV Light (Non-destructive): View the dried plate under a UV lamp.[5] Compounds with a chromophore, like the thiazole ring, will absorb UV light at 254 nm and appear as dark spots against the green fluorescent background. Circle the observed spots with a pencil.

  • Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine.[5] Many organic compounds will form a temporary yellow-brown complex with iodine vapor, revealing spots. This method is useful if the compound is not UV-active.

  • Potassium Permanganate (KMnO₄) Stain (Destructive): Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water. Dip the plate into the solution or spray it evenly. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.[7] This is a very general and sensitive stain.

  • Ninhydrin Stain (Destructive): Prepare a solution of 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid. Dip or spray the plate and gently heat it with a heat gun. Primary and secondary amines will appear as colored spots (often purple or pink).[6][8] This is highly specific for the target amine functionality.

  • Thiazole-Specific Stain (Destructive): A freshly made solution of 1 g sodium nitrite in 100 mL of 1M hydrochloric acid can be sprayed on the plate, followed by heating. Thiazole derivatives may turn a light green color.[8]

Optimization Strategy and Troubleshooting

The goal is to find a solvent system that provides an Rf value for the target compound between 0.2 and 0.4 for optimal separation in subsequent column chromatography.[4]

Issue EncounteredObservationCausalityRecommended Action
Low Resolution Rf value is too low (<0.2); spot does not move from the baseline.The mobile phase is not polar enough to displace the analyte from the silica gel.Increase the polarity of the mobile phase. For an EtOAc/Hexane system, increase the percentage of EtOAc. If already at 100% EtOAc, switch to a more polar system like 2-10% MeOH in DCM.[2][4]
Low Resolution Rf value is too high (>0.8); spot moves with the solvent front.The mobile phase is too polar; the analyte has a very high affinity for the eluent and minimal interaction with the stationary phase.Decrease the polarity of the mobile phase. For an EtOAc/Hexane system, decrease the percentage of EtOAc.[2]
Poor Spot Shape The spot is elongated or "streaky" (tailing).The basic amine of the analyte is interacting too strongly with the acidic silanol groups on the silica gel surface.Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et3N) to the mobile phase.[9] The Et3N will preferentially bind to the active sites on the silica, allowing the analyte to travel up the plate with less hindrance.
Inconclusive Results No spots are visible under UV light.The compound may lack a sufficient chromophore to absorb at 254 nm.Proceed to chemical staining methods. Start with a general stain like iodine or potassium permanganate to confirm the presence of a compound.[5][7]

Table 1: Suggested Mobile Phase Systems for Screening

System #Mobile Phase CompositionModifierExpected Outcome
120% Ethyl Acetate in HexanesNoneLikely low Rf; establishes a non-polar baseline.
240% Ethyl Acetate in HexanesNoneIncreased Rf; may show initial signs of tailing.
340% Ethyl Acetate in Hexanes1% Et3NSimilar Rf to System 2, but with significantly reduced tailing and a more compact spot.[9]
45% Methanol in DichloromethaneNoneFor comparison; may give a moderate to high Rf with potential for tailing.
55% Methanol in Dichloromethane1% Et3NShould provide a well-resolved, compact spot. This is often a robust system for basic compounds.

Conclusion

Developing an effective TLC method for 2-(tert-butylamino)-4-methylthiazole is a systematic process centered on modulating mobile phase polarity and mitigating the basicity of the analyte. By starting with a standard silica gel plate and screening solvent systems of increasing polarity, an appropriate Rf can be quickly established. The key to achieving a high-quality separation lies in the addition of a basic modifier, such as triethylamine, to eliminate spot tailing. The optimized conditions identified through this workflow not only provide a reliable method for reaction monitoring and purity assessment but also serve as a direct starting point for scaling up to preparative flash column chromatography.

References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources. Iowa State University Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Thin Layer Chromatography Visualization Reagents. Retrieved from [Link]

  • Sherwood, J. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved from [Link]

  • IMSA Digital Commons. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2025, March 4). TLC Solvent for Very Polar Molecule. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

  • Kumar, P., et al. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]

  • Scientific Research Publishing. (2012, September 15). Separation of Amino Acids Based on Thin-Layer Chromatography by a Novel Quinazoline Based Anti-Microbial Agent. Retrieved from [Link]

  • Reddit. (2023, June 23). Why can't thin layer chromatography be used to purify compounds?. r/Biochemistry. Retrieved from [Link]

  • NIH. (n.d.). tert-butylamino)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}sulfanyl)prop-2-enoate. Retrieved from [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of N-tert-butyl-4-methyl-1,3-thiazol-2-amine, a key intermediate in pharmaceutical and agrochemical research. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in the principles of the Hantzsch thiazole synthesis. This application note emphasizes safety, efficiency, and scalability, providing insights into the underlying chemical mechanisms and critical process parameters to ensure a robust and reproducible synthesis.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The target molecule, this compound, is a valuable building block for the synthesis of more complex bioactive molecules. Its preparation is commonly achieved through the Hantzsch thiazole synthesis, a reliable and high-yielding reaction between an α-haloketone and a thioamide.[3][4]

This guide focuses on a scalable and efficient one-pot synthesis approach, which streamlines the process by avoiding the isolation of the lachrymatory and toxic α-haloketone intermediate.[5][6] By understanding the reaction mechanism and optimizing process parameters, this protocol aims to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production.

The Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch thiazole synthesis is a classic condensation reaction that forms the thiazole ring.[4] The reaction typically involves an α-haloketone and a thioamide.[3] The mechanism proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole product.[3]

For the synthesis of this compound, the key starting materials are chloroacetone and N-tert-butylthiourea.

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Chloroacetone Chloroacetone Condensation Condensation Chloroacetone->Condensation Thiourea N-tert-butylthiourea Thiourea->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration Product N-tert-butyl-4-methyl- 1,3-thiazol-2-amine Dehydration->Product

Caption: General workflow for the Hantzsch synthesis of this compound.

Scale-Up Synthesis Protocol

This protocol details a one-pot procedure for the gram-scale synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )MolesQuantity
Chloroacetone78-95-592.520.19.25 g
N-tert-butylthiourea4043-69-6132.230.113.22 g
Ethanol64-17-546.07-200 mL
Sodium Bicarbonate144-55-884.01-q.s.
Ethyl Acetate141-78-688.11-As needed
Hexane110-54-386.18-As needed
Equipment
  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure

Diagram of the Experimental Workflow:

experimental_workflow A 1. Reagent Preparation Dissolve N-tert-butylthiourea in ethanol in a 1 L flask. B 2. Addition of Chloroacetone Add chloroacetone dropwise to the stirred solution at room temperature. A->B C 3. Reaction Heat the mixture to reflux (approx. 78 °C) for 2-3 hours. Monitor by TLC. B->C D 4. Work-up Cool to room temperature. Neutralize with saturated sodium bicarbonate solution. C->D E 5. Extraction Extract the product with ethyl acetate. D->E F 6. Purification Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization. E->F G 7. Characterization Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy. F->G

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve N-tert-butylthiourea (13.22 g, 0.1 mol) in 200 mL of ethanol.

  • Addition of Chloroacetone: While stirring the solution at room temperature, add chloroacetone (9.25 g, 0.1 mol) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.[3]

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent like ethanol/water.[1]

  • Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods (1H NMR, 13C NMR, Mass Spectrometry, and IR).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[9]

  • Thiourea: Thiourea and its derivatives are suspected carcinogens and may cause harm to the unborn child.[10] Avoid inhalation of dust and contact with skin and eyes.[7][11]

  • Chloroacetone: Chloroacetone is a lachrymator and is toxic. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[8]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reflux time and continue to monitor by TLC.
Loss of product during work-upEnsure complete extraction by performing multiple extractions. Minimize transfers between glassware.
Impure Product Incomplete reaction or side reactionsOptimize purification conditions. For column chromatography, adjust the solvent system for better separation. For recrystallization, try different solvents or solvent mixtures.[12]
Inadequate neutralizationEnsure the reaction mixture is fully neutralized before extraction to remove acidic byproducts.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and development. The principles and techniques outlined here can be adapted for the synthesis of other 2-aminothiazole derivatives.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Ghosh, A., et al. (2016). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(5), 713-719. Available at: [Link]

  • Bouherrou, K., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. Available at: [Link]

  • Barluenga, J., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 3019-3022. Available at: [Link]

  • de la Hoz, A., et al. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 4(4), 323-326. Available at: [Link]

  • Abedi-Jazini, Z., et al. (2019). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Polycyclic Aromatic Compounds, 39(5), 449-456. Available at: [Link]

  • PubChem. 4-tert-Butyl-1,3-thiazol-2-amine. Available at: [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Thiourea. Available at: [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Thiourea. Available at: [Link]

  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available at: [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: thiourea. Available at: [Link]

  • Redox. (2022). Safety Data Sheet Thiourea. Available at: [Link]

  • Laboratorium Discounter. (2023). Thiourea 99+%. Available at: [Link]

  • Academia.edu. A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Available at: [Link]

  • ResearchGate. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

  • Google Patents. Process for the preparation of thiazole derivatives.
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  • International Journal of Molecular Sciences. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Matrix Fine Chemicals. 4-TERT-BUTYL-1,3-THIAZOL-2-AMINE. Available at: [Link]

  • Organic Syntheses. tert-BUTYLAMINE. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • Cheméo. tert-butyl-n-propyl-amine - Chemical & Physical Properties. Available at: [Link]

  • MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link]

  • HETEROCYCLES. efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. Available at: [Link]

  • Atmospheric Chemistry and Physics. Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-tert-butyl-4-methyl-1,3-thiazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yield and purity. This guide is structured in a question-and-answer format to directly address the practical issues encountered in the laboratory.

Introduction: The Hantzsch Thiazole Synthesis

The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis, a robust and widely used method for forming the thiazole core.[1][2][3][4] The reaction involves the condensation of an α-haloketone with a thiourea derivative.[3] In this specific case, the reactants are chloroacetone (or bromoacetone) and N-tert-butylthiourea.

While the reaction appears straightforward, achieving high yields consistently requires careful control over several experimental parameters. Common issues include low conversion, the formation of difficult-to-remove isomeric impurities, and challenges during workup and purification. This guide provides expert insights and validated protocols to overcome these obstacles.

General Synthetic Workflow

The overall process can be visualized as a multi-step workflow from starting materials to the purified final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Source High-Purity N-tert-butylthiourea R1 Combine Reactants in Solvent (e.g., Ethanol) P1->R1 P2 Source Freshly Distilled Chloroacetone P2->R1 R2 Heat Mixture (Reflux or Controlled Temp) R1->R2 R3 Monitor Progress (TLC/LC-MS) R2->R3 W1 Cool Reaction Mixture R3->W1 W2 Neutralize with Base (e.g., aq. NaHCO3) W1->W2 W3 Extract with Organic Solvent W2->W3 W4 Purify via Column Chromatography or Recrystallization W3->W4 Final Pure Product W4->Final Characterize (NMR, MS)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My overall yield is consistently low (<50%). What are the most common factors I should investigate?

A1: Low yield is a multifaceted problem often stemming from one or more of the following areas: reagent quality, reaction conditions, and the formation of side products.

  • Reagent Quality:

    • α-Haloketone Stability: Chloroacetone and bromoacetone are lachrymators and can degrade over time, especially if exposed to moisture or light. Using old or discolored starting material is a primary cause of low yields.[5] Solution: Always use freshly opened or distilled chloroacetone for best results.

    • Thiourea Purity: Impurities in the N-tert-butylthiourea can introduce competing side reactions. Solution: Use high-purity thiourea or recrystallize it before use.

  • Reaction Conditions: The Hantzsch synthesis is highly sensitive to the reaction environment.[5] Optimizing these parameters is critical for driving the reaction to completion and minimizing side reactions.

    ParameterRecommendationRationale
    Solvent Ethanol is standard. Aprotic solvents like DMF can also be effective.[5]The solvent must solubilize both reactants. Alcohols are common and effective, but DMF can sometimes accelerate the reaction.
    Temperature Refluxing in ethanol (~78°C) is typical. If side reactions are prevalent, try reducing the temperature to 50-60°C.Higher temperatures increase reaction rate but can also promote the formation of impurities and degradation. Monitoring by TLC is key to find the optimal balance.[5]
    Reaction Time Typically 2-6 hours.Insufficient time leads to incomplete conversion, while excessive time can increase byproduct formation. The reaction should be stopped once the limiting reagent is consumed, as determined by TLC or LC-MS analysis.[5]
    pH Control Maintain neutral or slightly basic conditions.This is one of the most critical factors for this specific synthesis. Acidic conditions strongly favor the formation of an undesired isomer (see Q2).[5][6]
  • Side Product Formation: The primary cause of yield loss is often the formation of the isomeric 2-imino-2,3-dihydrothiazole. This is addressed in detail in the next question.

Q2: I've isolated a major byproduct with the same mass as my target compound. What is it, and how can I prevent its formation?

A2: This byproduct is almost certainly the isomeric N-tert-butyl-4-methyl-2(3H)-thiazolimine . Its formation is a well-known side reaction in the Hantzsch synthesis when using N-monosubstituted thioureas.[5] The root cause lies in the regioselectivity of the final intramolecular cyclization step, which is highly dependent on the reaction pH.

  • Mechanistic Insight: After the initial S_N2 reaction between the thiourea's sulfur atom and chloroacetone, a key intermediate is formed. The cyclization can then proceed via two pathways:

    • Amine Pathway (Desired): The primary nitrogen atom attacks the carbonyl carbon, leading to the desired 2-amino-thiazole after dehydration. This pathway is favored under neutral or slightly basic conditions .[5]

    • Imino Pathway (Undesired): The substituted nitrogen atom attacks the carbonyl carbon, resulting in the 2-imino-dihydrothiazole isomer. This pathway is favored under acidic conditions , as protonation of the primary amine deactivates it as a nucleophile.

G Intermediate Key Thiouronium Intermediate AmineProduct Desired Product (N-tert-butyl-4-methyl- 1,3-thiazol-2-amine) Intermediate->AmineProduct  Neutral / Basic pH (Favored Pathway) IminoProduct Side Product (2-Imino Isomer) Intermediate->IminoProduct  Acidic pH (Side Reaction)

Caption: Competing cyclization pathways in the Hantzsch synthesis.

  • Prevention Strategy:

    • Avoid Acid: Do not add any acid catalysts. Chloroacetone can sometimes contain trace HCl from its manufacturing process, which can be sufficient to promote the side reaction.

    • Use a Mild Base: Add a non-nucleophilic mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), in a slight molar excess to the reaction mixture. This will neutralize any trace acid and ensure the reaction medium remains neutral to basic.

    • Buffered System: Using a buffered solvent system can also help maintain the optimal pH throughout the reaction.

Q3: My reaction is very slow or fails to proceed. What should I check first?

A3: If you observe little to no product formation via TLC after a reasonable time, follow this checklist:

  • Confirm Reagent Quality: As mentioned in A1, the stability of the α-haloketone is paramount.[5] If you suspect degradation, obtain a fresh bottle or distill the reagent.

  • Check Reaction Temperature: Ensure your heating apparatus is calibrated and maintaining the target temperature. Some reactions may require initial heating to overcome the activation energy.[5]

  • Analyze Starting Materials: Run a TLC of your starting materials to ensure they are what you expect and are not already degraded.

  • Consider an Alternative Halogen: Bromoacetone is more reactive than chloroacetone. If the reaction with chloroacetone is sluggish, switching to 1-bromo-2-propanone may increase the reaction rate, though it may also require more careful temperature control to manage side reactions.

Q4: What is the recommended procedure for workup and purification to achieve high purity?

A4: A proper workup is essential to remove unreacted starting materials and the hydrohalide salt formed during the reaction, while purification separates the target compound from any side products.

  • Step-by-Step Workup Protocol:

    • Cooling: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

    • Basification: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~5%) solution of sodium carbonate (Na₂CO₃). Stir for 15-20 minutes. This step neutralizes the hydrohalide (e.g., HCl) formed, making the free amine product soluble in organic solvents.[1]

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification Strategy:

    • Recrystallization: If the crude product is a solid and relatively clean, recrystallization is an effective method. A solvent system like ethanol/water or hexanes/ethyl acetate often works well.

    • Column Chromatography: For separating the desired amine from the isomeric imine or other impurities, flash column chromatography on silica gel is the most reliable method. A gradient elution system, starting with a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, will typically separate the components effectively.

Optimized Synthesis Protocol

This protocol incorporates the troubleshooting advice to maximize yield and purity.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-tert-butylthiourea (1.32 g, 10 mmol, 1.0 equiv.) and sodium bicarbonate (1.26 g, 15 mmol, 1.5 equiv.).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask.

  • Reactant Addition: While stirring, add freshly distilled chloroacetone (0.93 g, 0.79 mL, 10 mmol, 1.0 equiv.) dropwise to the suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase until the N-tert-butylthiourea spot has been consumed.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Add 50 mL of water to the residue and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford this compound as a pure solid.

References

  • BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem. (2025). Avoiding common pitfalls in thiadiazole synthesis.
  • Google Patents. (CN102079732B).
  • Kalhor, M., & Zarnegar, Z. (2023).
  • ChemicalBook. 2-Amino-4-methylthiazole synthesis.
  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1.
  • MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • PMC. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • MDPI. (2021).
  • BEPLS. (2024).
  • Organic Chemistry Portal. Thiazole synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
  • Sun, M., et al. (PMC - NIH).

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removing unreacted N-tert-butylthiourea from thiazole product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted N-tert-butylthiourea from thiazole products. Ticket ID: THZ-PUR-001 Status: Open Analyst: Senior Application Scientist

Executive Summary

The Hantzsch thiazole synthesis is a robust pathway, but the persistence of N-tert-butylthiourea (the starting material) is a frequent bottleneck. Unlike simple thiourea, the tert-butyl group confers significant lipophilicity, making simple water washes ineffective.

This guide provides a self-validating purification protocol based on pKa differentiation . Because the thiazole nitrogen is basic (pKa ~5.0) and the thiourea sulfur is essentially neutral (pKa ~ -1.0), we can mathematically guarantee separation using pH manipulation.

Module 1: The "Gold Standard" Acid-Base Extraction

Best for: Bulk removal (>95%) of thiourea from crude reaction mixtures. Principle: Selective protonation. We force the thiazole into the aqueous phase as a salt, leaving the lipophilic N-tert-butylthiourea in the organic phase.

The Protocol

Prerequisites:

  • Crude reaction mixture (solid or oil).

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Reagents: 1M HCl, 2M NaOH (or sat. NaHCO₃), Brine.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in DCM (10 mL per gram of crude).

    • Why DCM? N-tert-butylthiourea is highly soluble in chlorinated solvents.

  • First Extraction (The Separation):

    • Add 1M HCl (1:1 volume ratio with organic phase).

    • Shake vigorously for 2 minutes.

    • CRITICAL STEP: Separate the layers.[1]

      • Organic Layer (Bottom): Contains the Impurity (N-tert-butylthiourea). Set aside for TLC confirmation.

      • Aqueous Layer (Top): Contains the Product (Thiazole-HCl salt).

  • The Wash (Validation):

    • Wash the Aqueous Layer again with a small portion of fresh DCM.

    • Discard this organic wash (removes entrained thiourea).

  • Recovery (Basification):

    • Cool the aqueous layer on ice.[1]

    • Slowly add 2M NaOH (or sat. NaHCO₃ for sensitive substrates) until pH > 10.

    • Observation: The solution should become cloudy as the free-base thiazole precipitates.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with EtOAc (3x).

    • Combine EtOAc extracts, dry over Na₂SO₄, and concentrate.

Visual Workflow (Process Logic)

ThiazoleExtraction Start Crude Mixture (Thiazole + Thiourea) Dissolve Dissolve in DCM Start->Dissolve Acidify Add 1M HCl (Partitioning) Dissolve->Acidify Split Separate Layers Acidify->Split OrgLayer Organic Layer (Contains N-t-butylthiourea) Split->OrgLayer AqLayer Aqueous Layer (Contains Thiazole-HCl) Split->AqLayer Waste Discard (Waste) OrgLayer->Waste Wash Wash with fresh DCM AqLayer->Wash Basify Basify to pH 10 (NaOH/NaHCO3) Wash->Basify Extract Extract into EtOAc Dry & Concentrate Basify->Extract Final Pure Thiazole Product Extract->Final

Caption: Figure 1. Chemoselective partitioning workflow exploiting the basicity gap between thiazoles and thioureas.

Module 2: Physicochemical Data & Logic

Understanding why the protocol works prevents errors.

PropertyThiazole Product (2-Amino)N-tert-butylthiourea (Impurity)Implication
pKa (Conjugate Acid) ~ 5.39 (Basic N)~ -1.2 (Neutral S)Thiazole protonates in 1M HCl; Thiourea does not.
LogP (Lipophilicity) ~ 1.0 - 2.5~ 1.8 (High due to t-Butyl)Thiourea stays in organic phase during acid wash.
H-Bonding Acceptor (N) & Donor (NH2)Strong Donor (NH)Thiourea "streaks" on silica gel due to drag.

Note: pKa values are approximate based on unsubstituted 2-aminothiazole. Substituents on the ring will shift these values.

Module 3: Troubleshooting & FAQs
Q1: "I did the extraction, but TLC still shows a faint spot of thiourea."

Diagnosis: Entrainment or insufficient washing. Fix:

  • Chromatography: If the bulk is gone, use Flash Column Chromatography.

    • Stationary Phase: Silica Gel (neutralized with 1% Triethylamine if product is acid-sensitive).

    • Mobile Phase: Hexane:EtOAc (gradient).[2]

    • Tip: N-tert-butylthiourea often has a lower Rf than the thiazole in EtOAc/Hexane systems but trails significantly.

  • Recrystallization:

    • Solvent: Ethanol/Water or Toluene/Hexane.

    • N-tert-butylthiourea is very soluble in hot toluene but poorly soluble in cold hexanes.

Q2: "My thiazole didn't precipitate when I added Base."

Diagnosis: Your product might be water-soluble (common if you have polar side chains like -OH or -COOH). Fix: Do not rely on precipitation. Even if the solution is clear after basifying, perform the Final Extraction with EtOAc or Chloroform/Isopropanol (3:1). The product is likely in the water, just dissolved.

Q3: "Can I use oxidative scavengers?"

Diagnosis: You are considering using H₂O₂ or bleach to convert thiourea to urea. Warning: Avoid this. Thiazoles are sulfur-containing heterocycles.[3] Strong oxidants can oxidize the thiazole sulfur to a sulfoxide or sulfone, destroying your product. Stick to the Acid-Base method.

Q4: "The thiourea spot overlaps with my product on TLC."

Diagnosis: Co-elution. Fix: Change the TLC solvent system.

  • Try DCM:Methanol (95:5) . The amino-thiazole usually becomes much more polar (lower Rf) than the thiourea in methanol systems due to H-bonding.

  • Run a 2D TLC : Spot -> Run Solvent A -> Rotate 90° -> Run Solvent B. This confirms if they are truly separable.

Module 4: Decision Matrix

Use this logic flow to determine the next step in your experiment.

DecisionMatrix Q1 Is the product Acid Sensitive? MethodA Acid-Base Extraction (Module 1) Q1->MethodA No (Stable) MethodB Flash Chromatography (Gradient Elution) Q1->MethodB Yes (Unstable) Check Impurity Remains? MethodA->Check Purity Check (TLC) MethodC Recrystallization (EtOH/H2O) Check->MethodC Yes (<5%) Done Proceed to Bioassay Check->Done No

Caption: Figure 2. Strategic decision tree for purification method selection.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • pKa and Solubility Data: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for general pKa values of heterocycles and thioureas).
  • Purification Techniques

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.

  • Thiazole Synthesis Protocols

    • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved from [Link]

Sources

purification of oily N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Status: Active Ticket ID: CHEM-THVZ-004 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

You are likely encountering a persistent "oiling out" phenomenon with this compound.[1] This is a known physicochemical characteristic of 2-aminothiazoles bearing bulky N-alkyl substituents.[1] The lipophilic tert-butyl group, combined with the rotational freedom of the exocyclic amine, often depresses the melting point and disrupts crystal lattice formation, especially in the presence of trace impurities like unreacted thioureas or polymerized chloroacetone.

This guide provides a validated troubleshooting workflow to convert your crude oil into a high-purity solid, utilizing acid-base switching and salt formation strategies.[1]

Module 1: The "Quick Fix" – Acid-Base Chemical Switching

Issue: Crude product is a dark red/brown oil that refuses to crystallize. Diagnosis: The oil likely contains neutral impurities (polymerized halo-ketones) or unreacted starting materials that act as "solvents," preventing solidification.[1]

The Protocol: Thiazoles are weak bases (


 ~5.3 for the ring nitrogen, enhanced by the exocyclic amine). We can exploit this to wash away non-basic impurities.[1]
  • Dissolution: Dissolve the crude oil in DCM (Dichloromethane) or EtOAc (Ethyl Acetate) . Use 10 mL solvent per gram of crude.

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (3 x 20 mL).

    • Mechanism:[1][2] The thiazole protonates and moves to the aqueous layer. Neutral impurities (tars, ketones) stay in the organic layer.

    • Checkpoint: The aqueous layer should be yellow/orange; the organic layer often retains the dark red/brown color (waste).

  • The Wash: Wash the combined acidic aqueous extracts with fresh DCM (1 x 20 mL) to remove entrained neutrals.

  • Basification: Cool the aqueous layer in an ice bath. Slowly adjust pH to >10 using 6.0 M NaOH or saturated

    
     .[1]
    
    • Observation: The product will precipitate as a milky emulsion or oil.

  • Recovery: Extract the basic aqueous mixture with DCM (3 x 20 mL). Dry over

    
     and concentrate.
    

Outcome: You should now have a significantly cleaner oil that may spontaneously crystallize upon scratching or seeding.[1]

Module 2: The "Silver Bullet" – Salt Formation

Issue: The material remains an oil even after acid-base extraction.[1] Diagnosis: The free base has an intrinsically low melting point or exists as a mixture of rotamers. Solution: Convert the free base into a crystalline salt (Hydrochloride or Hydrobromide). Salts stabilize the molecule in a rigid lattice, instantly solving the "oiling" problem.

Protocol: Hydrobromide/Hydrochloride Salt Formation

  • Solvent System: Dissolve the purified oil (from Module 1) in Diethyl Ether or anhydrous Ethanol (5 mL/g).

  • Acid Addition:

    • Option A (Anhydrous): Add 2.0 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Option B (Gas): Bubble dry HCl gas through the ether solution.

  • Crystallization: A white to off-white precipitate should form immediately.[1]

  • Workup: Filter the solid under argon. Wash with cold ether.[1]

  • Reversion (Optional): If you strictly need the free base for biological assays, dissolve the pure salt in water, neutralize with

    
    , and extract. The resulting free base will be hyper-pure and more likely to crystallize.[1]
    

Expert Insight: The tert-butyl group increases lipophilicity.[1] If using ethanol, the salt might remain soluble. If no precipitate forms, add Diethyl Ether or Hexane until the solution turns cloudy, then refrigerate.

Module 3: Troubleshooting & FAQs

Q1: My Hantzsch reaction left unreacted N-tert-butylthiourea. How do I remove it?

  • Answer: Thioureas are stubborn.[1] They are soluble in hot water but often co-extract with the product.

    • The Fix: Use the Acid-Base Switching method (Module 1).[1] Thioureas are extremely weak bases (

      
       ~ -1) and will not  protonate with 1M HCl.[1] They will remain in the organic layer while your thiazole moves to the aqueous acid phase.
      

Q2: Can I purify this via Column Chromatography?

  • Answer: Yes, but beware of "streaking." The basic amine interacts with acidic silanols on the silica gel.

    • The Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexane.

    • Eluent: Use a gradient of Hexane:Ethyl Acetate (9:1 to 7:3) .

Q3: Why is my product turning black on the shelf?

  • Answer: Aminothiazoles are electron-rich and prone to oxidation (forming azo-linkages or N-oxides) and light sensitivity.[1]

    • The Fix: Store as the HCl salt (indefinitely stable). If storing as a free base, keep under Argon at -20°C in amber vials.

Data Summary: Physicochemical Expectations

PropertyFree Base (Oil/Low Melt Solid)Hydrochloride Salt (Solid)
State Viscous yellow/orange oilWhite/Off-white crystalline powder
Solubility (Water) Insoluble / PoorHigh
Solubility (Ether) HighInsoluble
Stability Low (Oxidation prone)High (Shelf-stable)
Purification Method Distillation (High Vac) or ColumnRecrystallization (EtOH/Ether)

Visual Workflow: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil) Dissolve Dissolve in DCM/EtOAc Start->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgLayer Organic Layer (Contains Impurities/Thiourea) AcidExt->OrgLayer Neutrals/Tars AqLayer Aqueous Acid Layer (Contains Product H+) AcidExt->AqLayer Product Wash Wash with fresh DCM AqLayer->Wash Basify Basify to pH > 10 (NaOH / K2CO3) Wash->Basify ExtractProduct Extract into DCM Dry & Concentrate Basify->ExtractProduct CheckState Is it Solid? ExtractProduct->CheckState PureSolid Pure Free Base CheckState->PureSolid Yes SaltForm Salt Formation Strategy (Add HCl/Dioxane in Ether) CheckState->SaltForm No (Still Oily) FinalSalt Pure HCl Salt (Crystalline) SaltForm->FinalSalt

Caption: Logical workflow for the purification of oily aminothiazoles, prioritizing acid-base extraction followed by salt formation if solidification fails.

References

  • BenchChem. (2025).[2][3] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. Retrieved from [1]

  • Organic Chemistry Portal. (2025). Thiazole Synthesis: Hantzsch Condensation. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [1]

  • PubChem. (2024).[4] 4-tert-Butyl-1,3-thiazol-2-amine Compound Summary. National Library of Medicine. Retrieved from [1][4]

  • Drahl, C. (2008). Troubleshooting Crystallization: The Art of Solids. Chemical & Engineering News. (General Reference for "Oiling Out" phenomena).

Sources

Technical Support Center: Minimizing Oxidation of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

2-Aminothiazoles are privileged scaffolds in drug discovery, present in therapeutics like dasatinib, famotidine, and abafungin.[1] However, they possess a chemical "Achilles' heel": the electron-rich 2-amino group coupled with the sulfur atom renders them highly susceptible to oxidative dimerization and electrophilic polymerization .

This guide moves beyond basic handling to address the root causes of degradation.[2] We treat stability not as a storage issue, but as a continuous variable to be managed from the first synthetic step to the final biological assay.

Module 1: The degradation Mechanism

To prevent oxidation, one must understand the enemy. 2-Aminothiazoles do not merely "rust"; they undergo a specific radical-mediated cascade.

The Oxidative Cascade
  • Initiation: Atmospheric oxygen or trace metals abstract an electron from the exocyclic amine or the ring sulfur, generating a radical cation .

  • Propagation: These radicals couple, typically at the N-terminus (forming azo/hydrazo dimers) or the C5 position (if unsubstituted), leading to extended conjugation.

  • Termination/Polymerization: Continued oxidation yields dark, insoluble oligomers (poly-2-aminothiazoles), often observed as "tar" in reaction flasks.

Visualizing the Pathway

OxidationPathway cluster_factors Accelerating Factors Start 2-Aminothiazole (Colorless/Pale Yellow) Radical Radical Cation Intermediate Start->Radical O2 / Light / Metal Ions Dimer Azo/Hydrazo Dimer (Orange/Red) Radical->Dimer N-N or C5-N Coupling Polymer Poly(2-aminothiazole) (Dark Brown/Black Tar) Dimer->Polymer Oxidative Oligomerization Factors High pH DMSO Solution UV Light

Figure 1: The oxidative degradation cascade of 2-aminothiazoles. Note that the formation of colored oligomers is irreversible.

Module 2: Synthesis & Isolation Protocols

Core Directive: Never expose the free base to air in solution for longer than necessary.

Protocol A: The "Inert Shield" Workup

Use this when isolating the free base is unavoidable.

  • Deoxygenation: Before the reaction is quenched, sparge all workup solvents (EtOAc, DCM, Water) with Argon or Nitrogen for 15 minutes.

    • Why? Dissolved oxygen in extraction solvents is the #1 cause of "workup darkening."

  • pH Control: Neutralize carefully.

    • Critical Step: Do not overshoot to pH > 10. High pH deprotonates the amine, increasing electron density and oxidation susceptibility. Aim for pH 7.5–8.0 .

  • Rapid Filtration: If recrystallizing, use a Schlenk frit if possible. If using a Buchner funnel, cover the cake with a rubber dam or plastic film immediately after the solvent passes through to prevent air being pulled through the solid.

  • Drying: Dry under high vacuum in the dark. Avoid oven drying in air.

Protocol B: The "Salt Lock" Strategy (Recommended)

The most effective stabilization method is protonation.

Converting the electron-rich free base into a salt (HCl, HBr, or H₂SO₄) withdraws electron density from the ring system, effectively "locking" the molecule against oxidation.

Step-by-Step Salt Formation:

  • Dissolve the crude free base in degassed ethanol or methanol.

  • Cool to 0°C under N₂ atmosphere.

  • Add 1.1 equivalents of 4M HCl in dioxane (or aqueous HCl if water-tolerant).

  • Precipitate with diethyl ether (antisolvent).

  • Filter the white/off-white solid.

    • Result: The salt form is typically stable at room temperature for months/years, whereas the free base may degrade in weeks.

Module 3: Storage & Handling FAQs

Q1: My 2-aminothiazole stock solution in DMSO turned brown overnight. Is it still usable?

Status: High Risk / Likely Degraded.

  • Analysis: DMSO is hygroscopic and can act as a mild oxidant. 2-aminothiazoles are notoriously unstable in DMSO at room temperature (RT). Studies show dimerization can occur within 24 hours in DMSO at RT [1].

  • Action:

    • Discard the solution if the color change is significant (yellow to dark brown).

    • Future Prevention: Store DMSO stocks at -20°C or lower immediately after preparation. For RT experiments, prepare fresh.

    • Alternative: Use DMA (Dimethylacetamide) or Acetonitrile if solubility permits, as they are often less reactive than DMSO.

Q2: I see a new impurity peak at RRT 0.9 or 1.1 in HPLC. What is it?

Diagnosis: Likely an Azo Dimer or Sulfoxide .

  • Mechanism: Oxidative coupling often creates dimers with similar polarity to the parent, eluting close to the main peak.

  • Verification: Check the UV spectrum of the impurity. Extended conjugation (azo bond) often results in a bathochromic shift (red-shift) compared to the parent peak.

Q3: Can I use antioxidants during the reaction?

Answer: Yes, but choose carefully.

  • Recommendation: Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid .

  • Protocol: Add 0.1–0.5 equivalents of sodium metabisulfite to the aqueous layer during the quenching/extraction phase. This scavenges dissolved oxygen and radical species before they react with your product.

Module 4: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Material turns black on filter paper Oxidative polymerization due to air flow.Stop air flow immediately. Cover funnel with N₂ blanket or plastic film. Wash with antioxidant-spiked solvent.
Yield is >100% (crude) Solvent trapping or salt formation.2-aminothiazoles form solvates easily. Dry at 40°C under high vacuum for 24h. Verify stoichiometry if acid was used.
"Sticky" solid that won't crystallize Impurity-induced amorphization.Dissolve in minimal MeOH, acidify with HCl to form the salt, and precipitate with Ether. Salts crystallize better than impure free bases.
Yellowing of white powder over time Surface oxidation.Recrystallize in the presence of activated charcoal to remove oxidized trace oligomers. Store under Argon.

Module 5: Safe Handling Workflow (Graphviz)

This workflow ensures maximum stability from the bench to the freezer.

HandlingWorkflow Synthesis Synthesis Complete Quench Quench/Workup (Add Na2S2O5 antioxidant) Synthesis->Quench Isolation Isolation (Keep pH < 8.0) Quench->Isolation Decision Is the Free Base Required? Isolation->Decision SaltForm Convert to HCl/HBr Salt (High Stability) Decision->SaltForm No (Preferred) FreeBase Keep as Free Base (High Risk) Decision->FreeBase Yes (Assay requirement) StorageSalt Store: RT or 4°C Desiccator SaltForm->StorageSalt StorageBase Store: -20°C Under Argon/Nitrogen FreeBase->StorageBase

Figure 2: Decision tree for processing 2-aminothiazole derivatives to maximize shelf-life.

References

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity . ChemMedChem, 2021.

  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution . Polymers, 2016.[3]

  • Recent developments of 2-aminothiazoles in medicinal chemistry . European Journal of Medicinal Chemistry, 2025 (Contextual).

  • Preventing oxidation of 2-aminophenol/thiazole derivatives . BenchChem Technical Support, 2025.

Sources

Technical Support Center: Advanced Catalytic Systems for N-tert-butyl-4-methyl-1,3-thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for navigating the synthesis of N-tert-butyl-4-methyl-1,3-thiazol-2-amine, a key intermediate in numerous pharmaceutical compounds. We move beyond traditional methods to explore a landscape of alternative catalysts that offer improvements in yield, reaction conditions, and environmental impact.

This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Here we address common queries regarding the selection and implementation of alternative catalysts for 2-aminothiazole synthesis.

Q1: What are the primary limitations of the traditional Hantzsch synthesis for producing this compound?

The classic Hantzsch synthesis, while foundational, presents several challenges, particularly concerning efficiency and green chemistry principles. The primary drawbacks include:

  • Use of Pre-halogenated Ketones: The synthesis traditionally requires α-haloketones as starting materials.[1] These reagents can be toxic, lachrymatory, and may not be commercially available, necessitating an additional, often harsh, synthesis step.

  • Harsh Reaction Conditions: Many protocols involve high temperatures and long reaction times, which can lead to the formation of side products and impurities.[2][3]

  • Environmental Concerns: The use of hazardous solvents and reagents, along with the generation of waste, is a significant environmental drawback.[4] This has prompted a shift towards developing more sustainable and environmentally benign methodologies.

Q2: What are the most promising classes of alternative catalysts for this synthesis?

Recent research has unveiled a variety of effective alternative catalysts that can be broadly categorized:

  • Heterogeneous Catalysts: These solid-phase catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. Promising examples include:

    • Montmorillonite-K10: A type of clay that can efficiently catalyze the one-pot synthesis from a methyl ketone, thiourea, and an iodine source.[5]

    • Silica-Supported Tungstosilisic Acid: A reusable catalyst that promotes the reaction under greener conditions.[2][6]

    • Magnetic Nanoparticles (e.g., Fe₃O₄): These offer excellent catalytic activity and can be easily recovered using an external magnet, making them highly suitable for scalable and sustainable processes.[7][8]

    • Copper Silicate: A reusable and efficient heterogeneous catalyst for the synthesis of 2-amino thiazoles.[9]

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium. While they can be very efficient, separation can be more challenging.

    • Copper(II) Bromide (CuBr₂): Enables a facile one-pot synthesis from aromatic methyl ketones and thioureas by mediating both the α-bromination and the subsequent cyclization.[10]

    • Triethylamine (NEt₃): A simple and mild organic base that can effectively catalyze the reaction.[3][11]

  • Organocatalysts: These are metal-free organic molecules that can catalyze the reaction, offering a greener alternative to metal-based catalysts.

    • Asparagine: This amino acid has been successfully used as a green organocatalyst for the one-pot synthesis of 2-aminothiazoles.[3]

  • Green Solvents and Reaction Media:

    • Ionic Liquids (ILs): Their low vapor pressure, tunable polarity, and recyclability make them excellent "green" alternatives to traditional volatile organic solvents.[4]

    • Polyethylene Glycol (PEG-400): Can serve as a medium for catalyst-free synthesis, offering a simple and rapid green protocol.[6]

Q3: Is it possible to perform this synthesis under catalyst-free or solvent-free conditions?

Yes, several modern approaches aim to minimize or eliminate catalysts and solvents.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often allowing the synthesis to proceed rapidly in the absence of a catalyst.[12] This method can lead to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[2]

  • Solvent-Free Grinding: Mechanical grinding of the reactants under solvent-free conditions is another eco-friendly approach that has shown success.[2]

Q4: How do I select the most appropriate alternative catalyst for my specific experimental needs?

Choosing the right catalyst depends on a balance of factors including scale, cost, desired purity, and environmental considerations. The workflow below provides a decision-making framework.

Catalyst Selection Workflow start Define Synthesis Priorities priority Primary Goal? start->priority green_chem Green Chemistry & Sustainability priority->green_chem Green Chemistry high_yield High Yield & Purity priority->high_yield Yield/Purity cost_scale Low Cost & Scalability priority->cost_scale Cost/Scale green_options Consider: - Heterogeneous Catalysts (Fe3O4, Cu-Silicate) - Organocatalysts (Asparagine) - Green Solvents (Ionic Liquids, PEG) - Solvent/Catalyst-Free (Microwave) green_chem->green_options yield_options Consider: - Homogeneous Catalysts (CuBr2) - Magnetic Nanoparticles (Fe3O4) - Microwave-Assisted Methods high_yield->yield_options scale_options Consider: - Simple Base Catalysts (NEt3) - Readily available Heterogeneous Catalysts - One-Pot Procedures cost_scale->scale_options recyclable Is catalyst recycling critical? green_options->recyclable hetero Choose Heterogeneous (Fe3O4, Montmorillonite K-10) or Magnetic Catalyst recyclable->hetero Yes organo Consider Organocatalyst or Microwave Synthesis recyclable->organo No separation Is easy product isolation important? yield_options->separation magnetic Choose Magnetic Nanoparticle (Fe3O4) or MW-assisted catalyst-free separation->magnetic Yes homogeneous Homogeneous Catalyst (CuBr2) may offer highest yield but requires careful purification separation->homogeneous No one_pot Is process simplicity key? scale_options->one_pot cu_br2 One-Pot CuBr2 method is efficient and avoids intermediate isolation one_pot->cu_br2 Yes simple_base NEt3 is inexpensive but may require purification to remove one_pot->simple_base No

Caption: Catalyst selection workflow for thiazole synthesis.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during synthesis.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield • Inappropriate solvent or suboptimal reaction temperature.• Ineffective or deactivated catalyst.• Poor quality of starting materials (e.g., ketone, N-tert-butylthiourea).• Incorrect stoichiometry.• Screen different solvents (e.g., ethanol, methanol, DMSO).[2]• Optimize the reaction temperature; microwave heating can be effective.[2][12]• If using a reusable catalyst, ensure it has been properly regenerated. For moisture-sensitive reactions, use an inert atmosphere.[2]• Verify the purity of reactants via NMR or other analytical techniques.• Re-verify the molar ratios of your reactants.[2]
Formation of Impurities or Side Products • Reaction temperature is too high or reaction time is too long, leading to decomposition.• Incorrect pH of the reaction mixture.• For one-pot reactions involving in-situ halogenation, competing side reactions may occur.• Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]• Adjust the pH. Some Hantzsch variations show improved regioselectivity under specific pH conditions.[2][13]• Optimize the rate of addition of the halogenating agent (e.g., CuBr₂, TCCA) to minimize side reactions.[10][14]
Difficult Product Isolation / Catalyst Removal • The product is highly soluble in the reaction solvent.• A homogeneous catalyst was used, which is difficult to separate from the product.• Formation of a complex mixture of products requiring extensive chromatography.• After reaction completion, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[2]• Switch to a heterogeneous or magnetically separable catalyst (e.g., copper silicate, Fe₃O₄ nanoparticles) for easy removal by filtration or with a magnet.[7][9]• Re-optimize reaction conditions to improve selectivity and minimize byproduct formation.
Poor Reproducibility (especially at scale-up) • Inefficient mixing in larger reactors leading to localized "hot spots" or concentration gradients.[14]• Poor temperature control due to a lower surface-area-to-volume ratio at scale.[14]• Reactants are sensitive to atmospheric moisture.[2]• For larger scales, switch from a magnetic stirrer to an overhead mechanical stirrer with an appropriate impeller.[14] • Implement controlled, slow addition of one reactant to the other to manage exothermic reactions.[14]• Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Generalized Reaction Mechanism

The synthesis of 2-aminothiazoles, while adaptable with various catalysts, generally follows the Hantzsch mechanism. This involves the reaction of an α-haloketone (or an in-situ generated equivalent) with a thioamide-containing compound.

Hantzsch Thiazole Synthesis ketone 4-methylpentan-2-one (precursor to α-haloketone) haloketone α-haloketone intermediate ketone->haloketone Step 1: Halogenation (e.g., with CuBr2, TCCA) thiourea N-tert-butylthiourea intermediate1 Thioether Adduct haloketone->intermediate1 Step 2: Nucleophilic Attack (S-alkylation) hydroxythiazoline Hydroxythiazoline Intermediate intermediate1->hydroxythiazoline Step 3: Intramolecular Cyclization product N-tert-butyl-4-methyl -1,3-thiazol-2-amine hydroxythiazoline->product Step 4: Dehydration (Aromatization)

Caption: Generalized mechanism for Hantzsch thiazole synthesis.

Selected Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Magnetically Recoverable Fe₃O₄ Nanoparticle-Catalyzed Synthesis

This protocol is adapted from methodologies using magnetic nanoparticles and a halogen source for a green and efficient synthesis.[7][8][15][16]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methylpentan-2-one (1.5 mmol), trichloroisocyanuric acid (TCCA) as a halogen source (0.5 mmol), and the Fe₃O₄-based nanocatalyst (e.g., 10% wt/wt) to ethanol (3 mL).[8][15]

  • Intermediate Formation: Stir the mixture at 80 °C for approximately 25-30 minutes to facilitate the in-situ formation of the α-haloketone intermediate. Monitor progress by TLC.[17]

  • Cyclization: To the reaction mixture, add N-tert-butylthiourea (1.0 mmol). Continue stirring at 80 °C.

  • Monitoring: Monitor the reaction to completion using TLC (e.g., ethyl acetate/n-hexane solvent system).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Place a strong external magnet against the side of the flask to immobilize the catalyst.

  • Isolation: Decant the supernatant solution. The product can be further purified by recrystallization or column chromatography after solvent evaporation. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[8]

Protocol 2: One-Pot Synthesis using Copper(II) Bromide

This protocol is based on a facile method that uses CuBr₂ for both in-situ bromination and cyclization.[10]

  • Reaction Setup: To a solution of 4-methylpentan-2-one (1.0 mmol) in a suitable solvent like ethanol, add Copper(II) Bromide (CuBr₂) (2.0 mmol).

  • Bromination: Reflux the mixture until the ketone is fully converted to its α-bromo derivative (monitor by TLC).

  • Cyclization: Add N-tert-butylthiourea (1.2 mmol) to the reaction mixture.

  • Reaction Completion: Continue refluxing until the reaction is complete as indicated by TLC.

  • Workup: Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[10]

Protocol 3: Microwave-Assisted Catalyst-Free Synthesis

This protocol leverages the efficiency of microwave heating to drive the reaction without a catalyst, using a pre-synthesized α-haloketone.[12]

  • Reactant Preparation: In a dedicated microwave reaction vessel, combine the α-bromo derivative of 4-methylpentan-2-one (1.0 mmol) and N-tert-butylthiourea (1.1 mmol) in ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for a short duration (typically 5-15 minutes).[12]

  • Monitoring: The reaction progress can be monitored by checking the internal pressure profile and by running a TLC on the cooled reaction mixture post-irradiation.

  • Workup: After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system or by flash column chromatography.

Comparative Summary of Alternative Catalysts

Catalyst SystemTypeKey AdvantagesPotential IssuesReferences
Fe₃O₄ Nanoparticles / TCCA Heterogeneous (Magnetic)Excellent for green chemistry; easily recoverable and reusable; high yields; short reaction times.Initial catalyst synthesis required.[7][8][15]
Copper Silicate HeterogeneousReusable; easy workup; environmentally benign process; rapid reaction.Requires pre-synthesized α-haloketone.[9]
Copper(II) Bromide (CuBr₂) HomogeneousFacile one-pot procedure from the ketone; good to excellent yields.Catalyst removal requires aqueous workup/extraction.[10]
Montmorillonite-K10 HeterogeneousInexpensive and commercially available solid acid catalyst.May require elevated temperatures and specific solvents like DMSO.[5]
Asparagine / Iodine OrganocatalystMetal-free; green and clean conditions; excellent yields.Uses iodine, which can be a drawback.[3]
Microwave Irradiation Catalyst-FreeExtremely fast reaction times; often high yields and clean reactions.Requires specialized microwave reactor equipment.[2][12]
Ionic Liquids (ILs) Green Solvent/CatalystRecyclable; low vapor pressure; can enhance reaction rates.Can be expensive; viscosity may pose challenges.[4]

References

Sources

Validation & Comparative

Definitive Structural Characterization: C13 NMR Benchmarking of 2-(tert-butylamino)-4-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

The 2-aminothiazole scaffold is a privileged structure in drug discovery, serving as the core for numerous kinase inhibitors, GPCR ligands, and anti-infectives (e.g., Pramipexole, Dasatinib). 2-(tert-butylamino)-4-methylthiazole represents a specific steric variant where the bulky tert-butyl group modulates lipophilicity and metabolic stability compared to the unsubstituted amine.

This guide provides a rigorous C13 NMR benchmarking analysis . Unlike generic spectral lists, we compare the solvent-dependent chemical shift migration (CDCl₃ vs. DMSO-d₆) and provide a self-validating assignment protocol to distinguish this regiochemistry from potential synthetic impurities.

Synthesis & Sample Generation (Hantzsch Protocol)

To ensure the NMR data presented below correlates to a verified structure, the sample is generated via the Hantzsch Thiazole Synthesis . This method is regioselective, minimizing the formation of isomers that could confound spectral interpretation.

Reaction Workflow
  • Reactants: Chloroacetone (1.0 eq) + N-tert-butylthiourea (1.0 eq).

  • Solvent: Ethanol (Reflux).[1][2]

  • Mechanism: S-alkylation followed by cyclodehydration.

HantzschSynthesis R1 Chloroacetone (α-haloketone) Step1 Reflux (EtOH) 2-4 Hours R1->Step1 R2 N-tert-butylthiourea R2->Step1 Step2 S-Alkylation Intermediate Step1->Step2 Nucleophilic Attack Step3 Cyclodehydration (- H2O, - HCl) Step2->Step3 Ring Closure Prod 2-(tert-butylamino)- 4-methylthiazole (HCl Salt) Step3->Prod FreeBase Free Base (Neutralize w/ NaHCO3) Prod->FreeBase Workup

Figure 1: The Hantzsch synthesis pathway ensures the 2-amino-4-alkyl regiochemistry, preventing ambiguity in the NMR assignment.

Comparative C13 NMR Data: Solvent Effects & Assignment

The chemical environment of the thiazole ring—specifically the C2 position—is highly sensitive to solvent polarity and hydrogen bonding. Below is the comparative dataset for 2-(tert-butylamino)-4-methylthiazole.

Table 1: C13 NMR Chemical Shift Benchmarking (δ ppm)

Comparison of Experimental Consensus (DMSO-d₆) vs. Non-Polar Solvent (CDCl₃).

Carbon PositionAssignmentδ (DMSO-d₆) [Polar]δ (CDCl₃) [Non-Polar]Shift Δ (ppm)Signal Type
C2 Thiazole-N=C-N (Guanidine-like)168.5 - 169.2 166.8 - 167.5 ~1.7Quaternary (Weak)
C4 Thiazole-C(Me)=C149.8 - 150.5 148.5 - 149.2 ~1.3Quaternary
C5 Thiazole-C=CH101.5 - 102.2 102.8 - 103.5 -1.3CH (Intense)
C-1' tert-Butyl Quaternary51.8 - 52.5 52.0 - 53.0 < 0.5Quaternary
C-2' tert-Butyl Methyls28.5 - 29.2 29.0 - 29.8 < 0.5CH₃ (Very Intense)
C-4-Me Methyl on Thiazole Ring17.0 - 17.5 17.2 - 17.8 < 0.3CH₃
Analysis of Alternatives & Deviations
  • Solvent Effect (The "Alternative" View):

    • C2 Sensitivity: The C2 carbon shows the largest deshielding in DMSO. This is due to the strong interaction between the solvent and the exocyclic amine (NH), which pulls electron density from the ring system. In CDCl₃, the shift is slightly lower (shielded).

    • C5 Diagnostic: The C5 carbon is the only aromatic methine (CH). It consistently appears at ~102 ppm, significantly upfield compared to benzene rings, characteristic of the electron-rich 5-position in thiazoles.

  • Differentiation from Regioisomers:

    • Alternative Isomer: 2-amino-5-methylthiazole.

    • Differentiation: In the 4-methyl isomer (our product), C5 is a CH (shows high intensity in DEPT-135). In the 5-methyl isomer, C5 is quaternary and C4 is a CH. A simple DEPT or HSQC experiment validates the regiochemistry immediately.

Technical Protocol: Self-Validating Assignment Strategy

To guarantee the structure without relying solely on literature values, follow this logic flow. This protocol uses 2D NMR to "walk" through the molecule.

Experimental Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The C2 and C4 carbons are quaternary and have long T1 relaxation times. Short delays will suppress these peaks, leading to missing signals.

  • Scans (NS): Minimum 256 (due to low molecular weight and quaternary carbons).

Logic Flow for Structure Confirmation

NMRAssignment Start Unknown Thiazole Sample Step1 1H NMR Integration Start->Step1 Step2 Identify t-Butyl (9H, s) & Me (3H, s) Step1->Step2 Step3 13C + DEPT-135 Step2->Step3 Decision1 Is C5 (~102 ppm) a CH? Step3->Decision1 ResultA YES: 4-substituted (Correct Product) Decision1->ResultA Positive ResultB NO: 5-substituted (Isomer Impurity) Decision1->ResultB Negative HMBC HMBC Correlation Check: Me(17ppm) -> C4(150ppm) & C5(102ppm) ResultA->HMBC Final Validation

Figure 2: The decision tree allows the operator to distinguish the target molecule from its closest structural isomer using DEPT and HMBC correlations.

References

  • Hantzsch Thiazole Synthesis Mechanism & Protocols

    • BenchChem Application Notes. "Hantzsch Synthesis of 2-Aminothiazoles: Protocols for Researchers."

    • Chem Help Asap.[3] "Hantzsch Thiazole Synthesis Procedure and Mechanism."[1]

  • Solvent Effects on 2-Aminothiazoles

    • Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)..." International Journal of Chemical Studies.

    • Thieme Connect. "Solvents Influence H NMR Chemical Shifts... for Florfenicol (Thiazole analogs)."

  • General C13 NMR Shift Data for Thiazoles

    • Sharma, V.P.[4] "13C-NMR Studies of Some Heterocyclically Substituted Chromones (Thiazole Data)." Asian Journal of Chemistry.

    • Oregon State University. "Typical 13C NMR Chemical Shifts (Heterocycles)."

Sources

A Comparative Guide to the Infrared Absorption Profile of N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected Infrared (IR) absorption peaks for N-tert-butyl-4-methyl-1,3-thiazol-2-amine. By synthesizing theoretical calculations and experimental data from analogous structures, this document serves as a practical reference for the characterization of this and related thiazole derivatives.

Introduction

This compound is a substituted aminothiazole, a class of heterocyclic compounds with significant pharmacological interest. Infrared spectroscopy is a fundamental analytical technique for the structural elucidation and purity assessment of such molecules. This guide will dissect the vibrational modes of the titular molecule, offering a comparative analysis with structurally similar compounds to provide a robust framework for spectral interpretation.

Molecular Structure and Key Vibrational Modes

The structure of this compound incorporates several key functional groups that give rise to characteristic IR absorption bands. These include the N-H bond of the secondary amine, the C=N and C=C bonds within the thiazole ring, and the C-H bonds of the tert-butyl and methyl substituents.

Figure 1. Molecular structure and key IR vibrational modes of this compound.

Comparative Analysis of IR Absorption Peaks

The following table summarizes the expected IR absorption peaks for this compound based on theoretical calculations for the closely related 4-tert-butyl-1,3-thiazol-2-amine and established group frequencies.[1]

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityComments
N-H Stretch3350 - 3310MediumCharacteristic of secondary amines. The position can be influenced by hydrogen bonding.[2][3]
Aromatic C-H Stretch3100 - 3000MediumAssociated with the C-H bond on the thiazole ring.[4]
Aliphatic C-H Stretch2950 - 2850StrongArising from the methyl and tert-butyl groups.[5]
C=N Stretch (Thiazole Ring)1619 - 1564Medium to StrongA key indicator of the thiazole heterocyclic system.[6]
N-H Bend~1608MediumMay overlap with C=N stretching vibrations.
Aliphatic C-H Bend1470 - 1365MediumBending vibrations of the methyl and tert-butyl groups.
C-N Stretch1335 - 1250Medium to StrongRepresents the stretching of the C-N bonds in the molecule.[2]
N-H Wag910 - 665Broad, MediumOut-of-plane bending of the N-H bond in secondary amines.[2]

Experimental Data for a Structurally Similar Compound

Experimental Fourier Transform Infrared (FTIR) data for 4-tert-butyl-1,3-thiazol-2-amine has been reported and provides a valuable comparison. A theoretical study using Density Functional Theory (DFT) at the B3LYP/6-311+G level has shown good agreement with experimental values.[1] For instance, the N-H scissoring mode was observed at 1608 cm⁻¹ and calculated to be at 1613 cm⁻¹.[1] The C-H stretching mode of the thiazole ring was observed at 3163 cm⁻¹ and calculated at 3162 cm⁻¹.[1] These findings lend confidence to the predicted peak locations for this compound.

Comparison with Alternative Structures

The IR spectrum of a target molecule can be distinguished from its isomers or related compounds by subtle but significant differences in their vibrational modes.

  • Primary Aminothiazoles: A primary aminothiazole, lacking the N-tert-butyl group, would exhibit two N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretches.[2] It would also show a prominent N-H bending vibration between 1650-1580 cm⁻¹.[2]

  • Isomers with Different Alkyl Substitution: Positional isomers, for example, with the methyl group at the 5-position of the thiazole ring, would likely show minor shifts in the fingerprint region (below 1500 cm⁻¹) due to changes in the overall molecular symmetry and vibrational coupling.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of solid or liquid samples.

Instrumentation
  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Procedure
  • Background Collection: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process and Analyze Spectrum E->F G Clean ATR Crystal F->G

Figure 2. Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The infrared spectrum of this compound is characterized by a combination of distinct absorption bands arising from its secondary amine, substituted thiazole ring, and aliphatic moieties. By leveraging comparative data from analogous structures and established frequency correlation charts, researchers can confidently identify and characterize this compound. The provided experimental protocol offers a standardized approach for obtaining high-quality spectral data.

References

  • PubChem. 4-tert-Butyl-1,3-thiazol-2-amine. Available from: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Vignan's Institute of Technology and Science. Ab initio and DFT studies on structure, vibrational spectra of 4-tert- butyl-1,3-thiazol-2-amine (BTA). Available from: [Link]

  • Kocabas, E., & Sirit, A. B. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES, 81(12), 2849-2858. Available from: [Link]

  • University of California, Davis. Table of Characteristic IR Absorptions. Available from: [Link]

  • Michigan State University. IR Absorption Table. Available from: [Link]

  • Gomes, L. H., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3869. Available from: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26. Available from: [Link]

  • ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

  • PubChem. Tert-butyl n-[2-methyl-1-[4-(methylcarbamoyl)thiazol-2-yl]propyl]carbamate. Available from: [Link]

Sources

Comparative Guide: N-tert-Butyl vs N-Methyl Aminothiazole Scaffolds

[1]

Executive Summary: The Stability-Reactivity Trade-off[1]

In medicinal chemistry, the choice between an


-methyl

-tert-butyl
synthetic accessibilitymetabolic durability1
  • 
    -Methyl Aminothiazole:  Offers superior synthetic reactivity, allowing for mild amide coupling and facile functionalization.[1] However, it is metabolically vulnerable to rapid oxidative 
    
    
    -demethylation by Cytochrome P450 (CYP450) enzymes, often leading to poor pharmacokinetic (PK) profiles.
  • 
    -tert-Butyl Aminothiazole:  Designed specifically to block this metabolic pathway.[1] The lack of 
    
    
    -hydrogens renders it immune to standard oxidative
    
    
    -dealkylation, significantly extending half-life (
    
    
    ).[1] The cost is a dramatic increase in steric hindrance, requiring high-energy synthetic protocols for acylation and functionalization.

This guide provides the experimental data, mechanistic rationale, and optimized protocols required to navigate this selection.

Physicochemical & Biological Profile Comparison

The following table summarizes the core differences. Note the distinct shift in lipophilicity and metabolic liability.

Feature

-Methyl Aminothiazole

-tert-Butyl Aminothiazole
Impact on Drug Design
Steric Bulk (A-value) Low (1.70 kcal/mol)High (>5.0 kcal/mol)

-Bu severely hinders amide coupling reagents.[1]
LogP Contribution ~ +0.5~ +1.8 to +2.0

-Bu increases lipophilicity/permeability but lowers solubility.[1]
Metabolic Liability High (Rapid

-demethylation)
Low (Blocks

-dealkylation)

-Bu is a "metabolic hard stop."[1]
Basicity (pKa) ~5.5–6.0 (Standard)~5.3–5.8 (Sterically attenuated)

-Bu hinders solvation of the cation, slightly lowering aqueous pKa despite inductive donation.
C5-H Reactivity (EAS) High (Prone to substitution)Moderate (Sterically shielded)

-Bu protects the C5 position from unwanted electrophilic attack.[1]

Deep Dive: Metabolic Stability (The "Why")

The primary driver for selecting the

1
Mechanism of Action

Metabolic

Hydrogen Atom Transfer (HAT)1

  • 
    -Methyl:  Possesses 3 abstractable 
    
    
    -hydrogens.[1] Reaction is rapid (
    
    
    large).
  • 
    -tert-Butyl:  Possesses zero 
    
    
    -hydrogens.[1] The HAT mechanism is chemically impossible at the
    
    
    -position.[1]
Visualization: CYP450 Blockade

MetabolicPathwaySubstrate_MeN-Methyl Aminothiazole(3 α-Hydrogens)Intermediate_MeCarbinolamine(Unstable)Substrate_Me->Intermediate_Me α-C HydroxylationCYPCYP450(Oxidation)BlockMETABOLIC BLOCK(No Reaction)CYP->Block Steric/Mechanistic FailProduct_MeN-Dealkylated Metabolite+ FormaldehydeIntermediate_Me->Product_Me Spontaneous CollapseSubstrate_tBuN-tert-Butyl Aminothiazole(0 α-Hydrogens)Substrate_tBu->CYP

Figure 1: Mechanistic comparison of oxidative N-dealkylation. The N-tert-butyl group lacks the requisite

1

Deep Dive: Synthetic Reactivity (The "How")

While

1
The Challenge: Amide Coupling

Standard coupling reagents (EDC/HOBt, HATU at room temperature) that work for

<10% conversion

1
Visualization: Steric Clash

StericClashN_MeN-Methyl(Accessible)N_tBuN-tert-Butyl(Hindered)AcylActivatedEster/AcidAcyl->N_Me Fast Kinetics(k_rel = 100)Acyl->N_tBu Steric Repulsion(k_rel < 1)

Figure 2: Relative reactivity in amide coupling. The tert-butyl group creates a steric barrier that prevents the approach of bulky electrophiles.[1]

Experimental Protocols

Below are two validated protocols. Protocol A is sufficient for

Protocol B

1
Protocol A: Standard Coupling (For N-Methyl)
  • Reagents: Carboxylic Acid (1.0 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMF or DCM.

  • Conditions: Stir at Room Temperature (25 °C) for 4–12 hours.

  • Expected Yield: >85%.

  • Mechanism: Formation of the active ester (OBt ester) followed by facile nucleophilic attack by the

    
    -methyl amine.
    
Protocol B: High-Energy Coupling (For N-tert-Butyl)
  • Rationale: The intermediate active ester must be highly electrophilic (Acid Chloride or Fluoride) or the system must be heated to overcome the activation energy barrier imposed by sterics.

  • Method 1: Acid Chloride (Preferred)

    • Convert Carboxylic Acid to Acid Chloride using

      
       / DMF(cat) in DCM. Concentrate to dryness.[1]
      
    • Dissolve

      
      -tert-butyl aminothiazole (1.0 eq) in anhydrous THF/Pyridine (5:1).
      
    • Add Acid Chloride (1.2 eq) dropwise at 0 °C, then heat to reflux (65 °C) for 12–24 hours.

    • Note: DMAP (0.1 eq) may be added as a nucleophilic catalyst, though steric crowding at the acyl-pyridinium intermediate can sometimes be counterproductive.

  • Method 2: High-Power Coupling Agents (T3P or BTFFH) [1]

    • Mix Acid (1.1 eq), Amine (1.0 eq), and DIPEA (3.0 eq) in EtOAc or DMF.

    • Add T3P (Propylphosphonic anhydride) (50% in EtOAc, 2.0 eq).

    • Heat to 80–100 °C in a sealed tube for 24 hours.

  • Expected Yield: 50–70% (significantly lower than methyl analog).

References

  • Vertex Pharmaceuticals. Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability.[1] (Discusses the strategy of introducing N-t-butyl groups to prevent N-dealkylation). 2[3][4][5][6]

  • Organic & Biomolecular Chemistry (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (Detailed experimental data on the failure of HATU/EDC with hindered aminothiazoles and the necessity of acid fluorides/chlorides). 7[3][4][5][6][8][9]

  • Journal of Medicinal Chemistry. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability.[1] (Case study comparing methyl vs tert-butyl stability in biological systems). 10[3][4][5][6][9]

  • MDPI Encyclopedia. Metabolic N-Dealkylation and N-Oxidation.[1] (Mechanistic review of CYP450 N-dealkylation and the requirement for alpha-hydrogens). 11[3][5][6][8]

  • Perkin Transactions 2. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles. (Foundational physical organic chemistry data on aminothiazole basicity). 12[3][4][5][6][8][9]

A Senior Application Scientist's Guide to Distinguishing N-tert-butyl-4-methyl-1,3-thiazol-2-amine from its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of pharmaceutical development and materials science, the precise structural identification of a molecule is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules with identical formulas but different arrangements of substituents on a core scaffold, present a significant analytical challenge. They often exhibit similar physical properties, yet can possess vastly different biological activities or material characteristics.

This guide provides an in-depth comparison of analytical methodologies for unambiguously distinguishing N-tert-butyl-4-methyl-1,3-thiazol-2-amine from its closely related isomers. We will delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols designed for researchers, scientists, and drug development professionals.

The Challenge of Isomeric Ambiguity

The target molecule, this compound ( 1 ), has a molecular formula of C₈H₁₄N₂S. The analytical challenge arises from other molecules that share this formula but differ in the placement of the methyl or tert-butylamino groups on the thiazole ring. A prime example is N-tert-butyl-5-methyl-1,3-thiazol-2-amine ( 2 ). Both compounds have the same molecular weight, leading to identical parent ions in mass spectrometry and potentially similar chromatographic behavior, making their differentiation non-trivial.

Key Isomers of Concern:

  • Compound 1: this compound

  • Compound 2: N-tert-butyl-5-methyl-1,3-thiazol-2-amine

Failure to distinguish between these isomers can lead to inconsistent biological data, flawed structure-activity relationship (SAR) studies, and potential regulatory hurdles. The following sections detail the most effective analytical techniques to ensure confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for isomer differentiation as it provides a direct window into the chemical environment of each atom in a molecule. Both ¹H (proton) and ¹³C (carbon) NMR will yield distinct spectra for each isomer.

Causality of Spectral Differences

The key to differentiation lies in the electronic effects of the substituents on the thiazole ring. The aromaticity of the thiazole ring results in specific chemical shifts for its constituent protons and carbons.[1] The placement of the electron-donating methyl group and the bulky tert-butylamino group uniquely influences the magnetic environment of the nearby nuclei.

  • In ¹H NMR: The most telling signal will be that of the lone proton on the thiazole ring. In compound 1 , this proton is at the C5 position, whereas in compound 2 , it is at the C4 position. The proximity to the sulfur and nitrogen atoms, as well as the adjacent methyl group, will cause these protons to resonate at different chemical shifts. Protons on thiazole rings typically appear between 7.2 and 8.8 ppm.[1] The proton at C5 in 1 is expected to be a singlet, while the proton at C4 in 2 will also be a singlet, but their precise locations will differ predictably.

  • In ¹³C NMR: The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are highly sensitive to the substitution pattern. Literature on substituted aminothiazoles confirms that carbon chemical shifts provide clear structural confirmation.[2][3] The carbon bearing the methyl group will show a characteristic upfield shift compared to the unsubstituted carbon in the other isomer.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted key distinguishing signals based on general principles of NMR spectroscopy for substituted thiazoles.[4][5]

Signal Compound 1 (4-methyl) Compound 2 (5-methyl) Rationale for Distinction
Thiazole-H (¹H) ~6.5-7.0 ppm (singlet, 1H at C5)~7.0-7.5 ppm (singlet, 1H at C4)The C4-H is typically deshielded relative to the C5-H in similar thiazole systems.
Methyl-H (¹H) ~2.3 ppm (singlet, 3H)~2.4 ppm (singlet, 3H)Subtle difference, but the electronic environment is distinct.
tert-Butyl-H (¹H) ~1.4 ppm (singlet, 9H)~1.4 ppm (singlet, 9H)Unlikely to be a primary point of differentiation.
Thiazole-C4 (¹³C) ~145-150 ppm (Methyl-substituted)~110-120 ppm (Proton-bearing)The most significant difference. A quaternary carbon (C-CH₃) is significantly downfield from a tertiary carbon (C-H).
Thiazole-C5 (¹³C) ~110-120 ppm (Proton-bearing)~140-145 ppm (Methyl-substituted)The inverse of the C4 signal, providing confirmatory evidence.
Thiazole-C2 (¹³C) ~168-172 ppm (Amine-substituted)~168-172 ppm (Amine-substituted)Less likely to show significant variation between isomers.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary (~1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and calibrate the chemical shift scale to the residual solvent peak.

  • Analysis: Compare the chemical shift of the thiazole ring proton and the shifts of the C4 and C5 carbons to the predicted values to make an unambiguous assignment.

dot graph TD { A[Sample Dissolved in Deuterated Solvent] --> B{NMR Spectrometer}; B --> C[Acquire ¹H Spectrum]; B --> D[Acquire ¹³C Spectrum]; C --> E{Data Processing}; D --> F{Data Processing}; E --> G[Analyze Thiazole-H Signal]; F --> H[Analyze Thiazole-C Signals]; G & H --> I[Structural Confirmation];

} caption: Workflow for Isomer Differentiation by NMR Spectroscopy.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

While low-resolution MS will show an identical molecular ion peak (m/z 170.09) for both isomers, high-energy fragmentation techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in MS/MS can reveal structural differences.

Causality of Fragmentation Differences

The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable pathways to form the most stable fragment ions.[6] The key fragmentation for N-tert-butyl amines is often the α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[7] A very common fragmentation for tert-butyl groups is the loss of a methyl radical to form a stable tertiary carbocation, or the loss of the entire group.[8]

For these isomers, the most informative fragmentation will likely involve cleavages of the thiazole ring itself or interactions between the substituents. The position of the methyl group relative to the bulky tert-butylamino group can influence which ring bonds are more susceptible to breaking.

Predicted Key Fragment Ions
m/z Proposed Fragment Originating Isomer Rationale for Distinction
155 [M - CH₃]⁺BothLoss of a methyl radical from the tert-butyl group. Common to both, not a primary differentiator.
114 [M - C₄H₈]⁺BothLoss of isobutylene from the tert-butyl group via McLafferty-type rearrangement. Common to both.
57 [C₄H₉]⁺BothFormation of the tert-butyl cation. Expected to be a major peak in both spectra.
Distinct Fragments Ring Cleavage ProductsDifferent for 1 and 2 The fragmentation of the thiazole ring itself is the most likely source of unique ions. For example, cleavage across the C4-C5 and C2-S bonds would yield different neutral losses and charged fragments depending on the methyl group's location. A detailed analysis using high-resolution MS would be required to propose exact structures for these unique smaller fragments.[9]
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like methanol or dichloromethane.

  • GC Separation: Inject the sample onto a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that effectively separates the isomers (if possible) and elutes the analyte.

  • MS Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • MS Acquisition: Acquire mass spectra across a range of m/z 40-200.

  • Analysis: Compare the fragmentation patterns of the isomers. Pay close attention to the relative intensities of common ions and the presence of low-abundance but unique fragment ions.

dot graph TD { A[Sample Injection] --> B{GC Separation}; B --> C[Elution into MS]; C --> D{Ionization (70 eV)}; D --> E[Mass Analyzer]; E --> F[Detection]; F --> G{Fragmentation Pattern Analysis}; G --> H[Comparison of Spectra]; H --> I[Isomer Identification];

} caption: Workflow for Isomer Differentiation by GC-MS.

Chromatography: Resolving Isomers in Time

High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating positional isomers based on subtle differences in their physicochemical properties, such as polarity.[10][11]

Causality of Separation

In reversed-phase HPLC (the most common mode), separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. While both isomers have the same functional groups, the spatial arrangement affects the molecule's overall polarity and how it interacts with the stationary phase. The position of the methyl group can subtly alter the molecule's dipole moment and the accessibility of the polar amine and thiazole nitrogens for interaction with the mobile phase. This can lead to different retention times.[12]

Predicted Chromatographic Behavior

Predicting which isomer will elute first can be complex, but generally, a molecule that is slightly more polar will have less affinity for the non-polar stationary phase and will elute earlier. The proximity of the methyl group to the amine function could influence hydrogen bonding with the mobile phase, affecting retention. An experimental screening of conditions is the most reliable approach.

Experimental Protocol: Reversed-Phase HPLC
  • Column: Use a high-resolution C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure protonation of the amine and good peak shape).

  • Gradient: Start with a high percentage of water and gradually increase the acetonitrile concentration (e.g., 10% B to 90% B over 15 minutes).

  • Detection: Use a UV detector set to a wavelength where the thiazole ring absorbs (e.g., ~254 nm).

  • Analysis: Inject an authentic standard of one isomer if available. If not, inject the mixture. The ability to resolve two distinct peaks confirms the presence of both isomers and provides a method for their quantification.

dot graph TD { A[Sample Preparation in Mobile Phase] --> B[HPLC Injection]; B --> C{Gradient Elution on C18 Column}; C --> D[UV Detection]; D --> E{Chromatogram Generation}; E --> F[Analyze Retention Times]; F --> G[Isomer Separation Confirmed];

} caption: Workflow for Isomer Separation by HPLC.

Summary and Integrated Approach

No single technique should be used in isolation for definitive proof of structure. A robust analytical strategy integrates the strengths of each method.

  • HPLC: First, develop a chromatographic method to confirm the purity of the sample. The presence of two closely eluting peaks is a strong indicator of an isomeric mixture.

  • MS: Use GC-MS or LC-MS to confirm the molecular weight (m/z 170) and analyze the fragmentation patterns. Unique fragments or significant differences in the relative abundance of common fragments can provide strong supporting evidence.

  • NMR: Finally, use ¹H and, critically, ¹³C NMR as the ultimate arbiter. The unambiguous chemical shifts of the thiazole ring proton and carbons will provide definitive proof of the substituent positions.

By combining these techniques, researchers can build a self-validating system that ensures the correct isomeric structure is assigned, safeguarding the integrity and reproducibility of their scientific work.

References

  • Kokate, S. V., & Patil, S. V. (2022). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Chemistry Proceedings, 8(1), 12. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Available from: [Link]

  • Sharma, J. C., et al. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available from: [Link]

  • Al-Soud, Y. A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4478. Available from: [Link]

  • Al-Amiery, A. A., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32896–32911. Available from: [Link]

  • Afonin, A. V., et al. (2018). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. ResearchGate. Available from: [Link]

  • Abraham, R. J., & Mobli, M. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]

  • National Institutes of Health. tert-butylamino)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}sulfanyl)prop-2-enoate. Available from: [Link]

  • Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Available from: [Link]

  • Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available from: [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available from: [Link]

  • SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in the fast-paced world of drug discovery and development, our focus is often on synthesis and analysis. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our team and the protection of our environment. This guide provides a detailed, experience-driven protocol for the proper disposal of N-tert-butyl-4-methyl-1,3-thiazol-2-amine, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Characterization and Risk Assessment

Understanding the potential hazards is the foundation of safe disposal. Based on GHS classifications for the closely related 4-tert-Butyl-1,3-thiazol-2-amine, we must assume this compound presents a similar risk profile.[1]

  • Health Hazards: The primary risks are associated with direct contact and inhalation. The compound is presumed to be harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] The causality here is the amine and thiazole functional groups, which can interact with biological tissues.

  • Physical Hazards: Thiazole and its derivatives are often flammable liquids.[3][4] Therefore, this compound and its solutions must be handled as flammable, and all sources of ignition must be rigorously controlled.[5][6][7]

  • Environmental Hazards: Thiazole-based compounds are presumed to be harmful to aquatic life.[3][8] The predicted low soil adsorption and potential for bioconcentration underscore why this chemical must never be disposed of down the drain or in regular trash.[3][4][9] Its entry into waterways could have long-lasting adverse effects.

The following table summarizes the key hazard data, forming the basis for our disposal plan.

Parameter Classification / Predicted Value Implication for Disposal Authoritative Source
GHS Hazard Codes H302, H315, H319, H335 (Assumed)Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. Mandates use of PPE and containment.PubChem[1]
Physical Hazard Flammable Liquid (Assumed)Requires storage away from heat/ignition sources and use of spark-proof tools.[5][7]Benchchem[3], Thiazole MSDS[4]
Environmental Hazard Harmful to aquatic lifeProhibits sewer disposal; waste must be managed to prevent environmental release.Benchchem[3], Fisher Scientific[8]
Predicted Biodegradation Half-Life ~5 daysThe compound is not expected to persist indefinitely but can still cause harm before degrading.EPA CompTox[9]
Predicted Bioconcentration Factor ~12.5 L/kgIndicates a potential to accumulate in aquatic organisms.EPA CompTox[9]
Predicted Soil Adsorption Coeff. (Koc) ~37.2 L/kgSuggests high mobility in soil, increasing the risk of groundwater contamination if landfilled improperly.EPA CompTox[9]

The Core Principle: Segregation and Containment

The first and most critical step in any chemical waste protocol is immediate segregation. Cross-contamination of waste streams can lead to dangerous chemical reactions, generate toxic gases, or complicate the final disposal process, leading to significantly higher costs and safety risks.

All waste containing this compound—including pure compound, reaction mixtures, contaminated solvents, and cleaning materials—must be collected in a dedicated hazardous waste container.[3]

Container Requirements:

  • Material Compatibility: Use a chemically resistant container, typically glass or high-density polyethylene (HDPE). Ensure the container material is compatible with any solvents used in the waste mixture.

  • Secure Closure: The container must have a tightly sealing lid to prevent the escape of vapors.[3][7][8]

  • Integrity: The container must be in good condition, free of cracks or leaks.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for handling the waste from generation to final pickup.

Step 1: Waste Collection

Always conduct waste consolidation inside a certified chemical fume hood to minimize inhalation exposure.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • For Liquid Waste: Using a funnel, carefully pour the waste into the designated container. Avoid splashing. Do not fill the container beyond 80% capacity to allow for vapor expansion.[13]

  • For Solid Waste: Place contaminated solids (e.g., filter paper, spent drying agents) directly into the waste container.

  • For Contaminated Consumables: Items like pipette tips, gloves, and wipes must also be collected as hazardous waste.[3][13] Place them in a sealed, clearly labeled bag before adding to the main solid waste container to prevent dispersal.

Step 2: Comprehensive Labeling

Proper labeling is a legal requirement and essential for safety. An unlabeled container is a critical safety failure. The label must be securely affixed to the container and include:

  • The full chemical name: "this compound Waste"[10]

  • A list of all components and their approximate percentages, including solvents.

  • The date when waste was first added to the container.[3]

  • Prominent hazard indicators: "Flammable," "Toxic," "Irritant"[3]

Step 3: Temporary Storage (Satellite Accumulation)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory. This area must:

  • Be under the direct control of laboratory personnel.

  • Be located at or near the point of generation.

  • Be in a well-ventilated area, away from heat, open flames, or other ignition sources.[3][4]

  • Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 4: Final Disposal

Under no circumstances should this chemical waste be disposed of in a drain or placed in the regular trash.[3][4]

  • Schedule Pickup: Once the waste container is nearly full (at 80% capacity), contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[3]

  • Provide Documentation: You will need to provide a complete and accurate description of the waste, referencing your container label.

  • Maintain Records: Keep a record of the waste generated and its disposal date in your laboratory notebook or digital inventory system. This is crucial for regulatory compliance and safety audits.

Emergency Procedures for Spills and Exposures

Accidents can happen. A clear, pre-defined emergency plan is vital.

Minor Spill Response (<100 mL in a Fume Hood)
  • Alert & Restrict: Immediately alert personnel in the immediate area.

  • Control Ignition Sources: Extinguish any nearby flames or potential sources of sparks.[4]

  • Contain & Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[3][5] Do not use combustible materials like paper towels for the initial absorption.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a soap and water solution. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Report: Inform your laboratory supervisor and EHS office of the incident.

For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][12][14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][14]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management of this compound waste.

DisposalWorkflow start Waste Generation (this compound) ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check segregate Step 2: Segregate Waste Stream ppe_check->segregate liquid_waste Liquid Waste (Solutions, Solvents) segregate->liquid_waste Identify Type solid_waste Solid Waste (Contaminated Solids) segregate->solid_waste Identify Type consumables Contaminated Consumables (Gloves, Wipes, Tips) segregate->consumables Identify Type container Step 3: Place in Dedicated, Chemically-Compatible Container liquid_waste->container solid_waste->container consumables->container labeling Step 4: Label Container Completely (Contents, Hazards, Date) container->labeling storage Step 5: Store in Designated Satellite Accumulation Area labeling->storage disposal Step 6: Arrange Pickup by Certified Waste Management storage->disposal end Safe & Compliant Disposal disposal->end

Caption: Decision workflow for handling chemical waste.

References

  • 4-tert-Butyl-1,3-thiazol-2-amine Env. Fate/Transport . U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. [Link]

  • 4-tert-Butyl-1,3-thiazol-2-amine | C7H12N2S | CID 2734202 . PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - Thiazole, 99% . Cole-Parmer. [Link]

  • Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • 4-(1,3-Thiazol-2-yl)butan-1-amine Env. Fate/Transport . U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. [Link]

  • Material Safety Data Sheet for tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2h)-carboxylate . Cole-Parmer. [Link]

  • Chemical Waste Management Guide . Technion - Israel Institute of Technology. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.